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  • Product: Methyl furo[3,2-b]pyridine-5-carboxylate
  • CAS: 1352896-33-3

Core Science & Biosynthesis

Foundational

Methyl furo[3,2-b]pyridine-5-carboxylate CAS 1352896-33-3 properties

This guide provides an in-depth technical analysis of Methyl furo[3,2-b]pyridine-5-carboxylate (CAS 1352896-33-3), a critical heterocyclic intermediate in the development of kinase inhibitors and oncological therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl furo[3,2-b]pyridine-5-carboxylate (CAS 1352896-33-3), a critical heterocyclic intermediate in the development of kinase inhibitors and oncological therapeutics.[1][2]

CAS: 1352896-33-3 | Formula: C₉H₇NO₃ | MW: 177.16 g/mol [1][2]

Executive Summary

Methyl furo[3,2-b]pyridine-5-carboxylate is a bicyclic heteroaromatic scaffold featuring a fused furan and pyridine ring system.[1][2] It serves as a high-value building block in medicinal chemistry, particularly for Structure-Activity Relationship (SAR) studies targeting serine/threonine kinases (e.g., Pim kinases) and metabolic enzymes (e.g., Pyruvate Kinase M2).[1][2] Its strategic importance lies in the "5-carboxylate" handle, which allows for orthogonal functionalization relative to the fused ring system, enabling the construction of extended pharmacophores.

Chemical Profile & Properties

The compound is typically isolated as a solid.[3][4] Its physicochemical profile supports its use as a lipophilic core in drug discovery.

PropertyDataNote
CAS Number 1352896-33-3Verified Registry ID
IUPAC Name Methyl furo[3,2-b]pyridine-5-carboxylate
SMILES COC(=O)C1=CC=C2C(O1)=CC=N2Note: Canonical representation may vary
Molecular Weight 177.16 g/mol
Physical State SolidOff-white to pale yellow
Storage 2-8°C (Dry, Inert Atmosphere)Hydrolysis sensitive
Solubility DMSO, DCM, Ethyl AcetateLimited water solubility
LogP (Calc) ~1.5 - 2.0Lipophilic core

Synthetic Architecture

The synthesis of the furo[3,2-b]pyridine core requires precise regiocontrol to ensure the furan ring fuses correctly to the pyridine backbone.[2] The most authoritative route utilizes Methyl 5-hydroxypyridine-2-carboxylate as the starting material.[1][2] This precursor possesses the necessary functional groups to direct the fusion to the ortho position (C6), which corresponds to the C5 position in the final fused system (due to renumbering).[2]

Retrosynthetic Analysis

The strategy involves installing a halogen at the C6 position of the pyridine precursor, followed by a Sonogashira coupling and cyclization sequence.

Retrosynthesis Target Methyl furo[3,2-b]pyridine-5-carboxylate (Target) Intermediate Methyl 6-ethynyl-5-hydroxypyridine-2-carboxylate (Transient) Target->Intermediate Cyclization Precursor Methyl 5-hydroxy-6-iodopyridine-2-carboxylate (Halogenated) Intermediate->Precursor Sonogashira Start Methyl 5-hydroxypyridine-2-carboxylate (Commercially Available) Precursor->Start Regioselective Iodination

Figure 1: Retrosynthetic logic flow from the target scaffold back to the commercial pyridine precursor.[1][2]

Experimental Protocol

Step 1: Regioselective Iodination To install the handle for furan formation, the position ortho to the hydroxyl group (C6) must be halogenated.[2]

  • Reagents: Iodine (

    
    ), Sodium Carbonate (
    
    
    
    ), Water/Methanol.[2]
  • Procedure: Dissolve Methyl 5-hydroxypyridine-2-carboxylate in water/methanol (1:1). Add

    
     (2.2 eq).[2] Add 
    
    
    
    (1.05 eq) portion-wise at 0°C. Stir at room temperature for 12 hours. Acidify to pH 5 with dilute HCl. Extract with Ethyl Acetate.[4][5][6][7]
  • Outcome: Methyl 5-hydroxy-6-iodopyridine-2-carboxylate.[1][2]

Step 2: Sonogashira Coupling & Annulation This one-pot or two-step sequence builds the furan ring.[1][2]

  • Reagents: Trimethylsilylacetylene (TMSA),

    
     (5 mol%), CuI (2 mol%), Triethylamine (
    
    
    
    ), DMF.[2]
  • Procedure:

    • Under

      
      , combine the iodo-pyridine precursor, Pd catalyst, and CuI in degassed DMF/Et3N.
      
    • Add TMS-acetylene and heat to 60-80°C.

    • Cyclization: The resulting intermediate can be cyclized in situ using CuI (additional) or by treating the desilylated alkyne with a base (e.g.,

      
       in MeOH) to induce intramolecular attack of the hydroxyl group onto the alkyne.[2]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[2]

Reactivity & Derivatization

The methyl ester at position 5 serves as a versatile "warhead" for further chemical elaboration. The core scaffold is robust, but the furan ring introduces specific reactivity profiles.

Reactivity Core Methyl furo[3,2-b]pyridine-5-carboxylate Acid Furo[3,2-b]pyridine-5-carboxylic acid (Hydrolysis) Core->Acid LiOH / THF Alcohol Furo[3,2-b]pyridin-5-ylmethanol (Reduction) Core->Alcohol LiAlH4 or NaBH4 Amide Amide Derivatives (Aminolysis) Core->Amide R-NH2 / Heat Bromo 3-Bromo-furo[3,2-b]pyridine... (Electrophilic Subst.) Core->Bromo Br2 / DCM Dihydro 2,3-Dihydrofuro[3,2-b]pyridine... (Hydrogenation) Core->Dihydro H2 / Pd/C

Figure 2: Divergent synthesis pathways originating from the core scaffold.[1][2]

Key Transformations
  • Bromination (Electrophilic Aromatic Substitution):

    • Reaction with bromine (

      
      ) in DCM typically targets the furan ring (position 3) or the pyridine ring depending on conditions.[1][2] Patent literature describes bromination in DCM to yield intermediates for coupling [1].
      
  • Hydrogenation:

    • Catalytic hydrogenation (

      
      , Pd/C) reduces the furan double bond to yield the 2,3-dihydrofuro[3,2-b]pyridine  derivative.[2] This alters the planarity and electronic properties of the scaffold [2].
      
  • Hydrolysis:

    • Standard saponification (LiOH, THF/H2O) yields the carboxylic acid (CAS 56473-91-7), which is a precursor for amide coupling reactions in fragment-based drug design.[1][2]

Applications in Drug Discovery

This scaffold is a bioisostere of indole and azaindole, offering distinct hydrogen bonding patterns and metabolic stability profiles.

  • Pim Kinase Inhibitors: Derivatives of this scaffold have been utilized to inhibit Pim-1, Pim-2, and Pim-3 kinases, which are overexpressed in hematological malignancies.[1] The 5-position vector allows the molecule to extend into the kinase solvent-exposed region [1].[1][2]

  • Pyruvate Kinase Modulators: The scaffold serves as a core for activators of Pyruvate Kinase M2 (PKM2), a target for shifting cancer cell metabolism (Warburg effect) [2].[2]

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Stability: Avoid exposure to strong oxidizers and moisture. Store in a tightly sealed container at 2-8°C.

References

  • Vechorkin, O. et al. (2016).[2] Pyridineamine compounds useful as pim kinase inhibitors. US Patent App. 20160347735A1.[8] Link

  • Patent Applicant. (2025). Phthalazine derivatives as pyruvate kinase modulators. Justia Patents, App. 20250230143. Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Methyl furo[3,2-b]pyridine-5-carboxylate Product Page. Link

  • BenchChem. (2025).[2] Furo[3,2-b]pyridine: A Comprehensive Technical Guide. Link[1][2]

Sources

Exploratory

Technical Guide: Solubility Profiling of Methyl Furo[3,2-b]pyridine-5-carboxylate

[1][2] Executive Summary Methyl furo[3,2-b]pyridine-5-carboxylate (CAS: 1352896-33-3) is a fused bicyclic heteroaromatic ester frequently utilized as a scaffold in the synthesis of kinase inhibitors and antiviral agents....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl furo[3,2-b]pyridine-5-carboxylate (CAS: 1352896-33-3) is a fused bicyclic heteroaromatic ester frequently utilized as a scaffold in the synthesis of kinase inhibitors and antiviral agents.[1][2][3] Its physicochemical behavior is dominated by the planar furo[3,2-b]pyridine core, which imparts significant π-stacking potential, and the methyl ester moiety, which modulates lipophilicity.[1]

This guide addresses a critical gap in public literature: the lack of standardized solubility data for this specific intermediate. While dimethyl sulfoxide (DMSO) and methanol (MeOH) are standard solvents for this class, their distinct polarity profiles and hydrogen-bonding capabilities necessitate specific handling protocols to avoid precipitation during biological assays or synthesis scale-up.[1][2]

Key Takeaway: Methyl furo[3,2-b]pyridine-5-carboxylate exhibits high solubility in DMSO (>20 mM) suitable for stock solutions, but shows temperature-dependent solubility in Methanol, making the latter ideal for recrystallization but less robust for ambient-temperature storage.[1][2]

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction.[1]

PropertyValue (Predicted/Observed)Impact on Solubility
Molecular Formula C₉H₉NO₃Low MW (177.16 g/mol ) favors dissolution.[1][2]
LogP (Predicted) ~1.2 – 1.4Moderately lipophilic; poor aqueous solubility.[1][2]
H-Bond Donors 0No internal H-bond donation; relies on solvent donors.[1][2]
H-Bond Acceptors 4 (N, O of furan, O of ester)High affinity for protic solvents (MeOH) and polar aprotic (DMSO).[2]
Aromaticity Planar BicyclicStrong π-π stacking forces may resist dissolution in non-polar solvents.[1][2]
Mechanistic Insight: Solvent Interaction[1]
  • DMSO (Polar Aprotic): DMSO disrupts the crystal lattice effectively by interacting with the electron-deficient pyridine ring and the ester carbonyl.[1][2] It acts as a Lewis base, stabilizing the molecule without competing for proton donation.

  • Methanol (Polar Protic): Methanol can donate protons to the pyridine nitrogen and ester carbonyl oxygen.[2] However, the planar crystal packing of the furo[3,2-b]pyridine core often requires thermal energy (heating) to overcome lattice energy in methanol, leading to significant solubility differentials between hot and cold states.[2]

Solubility in DMSO: The Gold Standard for Stock Solutions[1]

DMSO is the preferred solvent for preparing high-concentration stock solutions (typically 10 mM to 100 mM) for biological assays.[1][2]

Expected Solubility Range
  • Saturation Limit: Estimated >50 mg/mL at 25°C.[1][2]

  • Stability: High.[1][2] The compound is chemically stable in anhydrous DMSO.[1][2]

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a precise stock solution for downstream dilution.

  • Weighing: Weigh 1.77 mg of Methyl furo[3,2-b]pyridine-5-carboxylate into a sterile, amber glass vial (to protect from photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Biological Grade).

  • Dissolution: Vortex for 30 seconds. The solution should become clear and colorless to pale yellow.[1][2]

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1][2]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Warning (Hygroscopicity): DMSO is highly hygroscopic.[1][2] Absorbed water can cause the compound to precipitate over time ("crashing out") or hydrolyze the ester.[2] Always use a desiccator for DMSO storage.[1][2]

Solubility in Methanol: Purification & Processing

Methanol is less effective than DMSO for high-concentration stocks but is superior for chemical processing and purification due to its volatility and temperature-dependent solubility profile.[1][2]

Expected Solubility Range
  • Ambient (20°C): Moderate (~5–15 mg/mL).[1][2]

  • Reflux (65°C): High (>50 mg/mL).[1][2]

Application: Recrystallization

The steep solubility curve in methanol makes it an excellent solvent for purifying this intermediate.[1][2]

  • Dissolve crude material in minimal boiling methanol.

  • Hot filter to remove insoluble impurities.[1][2]

  • Cool slowly to 4°C. The furo[3,2-b]pyridine core encourages crystallization upon cooling.[1][2]

Experimental Workflows: Determining Exact Solubility

Since batch-to-batch purity affects solubility, researchers should validate specific solubility limits using the following self-validating workflows.

Workflow Diagram: Solubility Determination

The following diagram outlines the decision logic for selecting between Kinetic and Thermodynamic solubility assays.

Solubility_Workflow Start Start: Solubility Profiling Purpose Define Purpose Start->Purpose Screening High-Throughput Screening (Biological Assays) Purpose->Screening Early Stage Formulation Formulation/Synthesis (Exact Saturation) Purpose->Formulation Late Stage Kinetic Kinetic Solubility Assay (DMSO Spike into Buffer) Screening->Kinetic Thermodynamic Thermodynamic Solubility Assay (Solid Excess in Solvent) Formulation->Thermodynamic Analysis_K Nephelometry / UV-Vis (Detect Precipitation) Kinetic->Analysis_K Analysis_T HPLC-UV / LC-MS (Quantify Supernatant) Thermodynamic->Analysis_T Result_K Precipitation Range (e.g., <50 µM) Analysis_K->Result_K Result_T Equilibrium Solubility (e.g., 12.5 mg/mL) Analysis_T->Result_T

Caption: Decision matrix for selecting the appropriate solubility assay based on research stage.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for determining the absolute solubility limit in Methanol or DMSO.[1][2]

Materials:

  • Methyl furo[3,2-b]pyridine-5-carboxylate (Solid).[1][2][3]

  • Solvent (Methanol or DMSO).[1][2][4]

  • Agitator/Shaker.[1][2]

  • 0.22 µm PTFE Syringe Filter.[1][2]

  • HPLC system.[1][2]

Step-by-Step:

  • Saturation: Add excess solid compound to 1 mL of solvent in a glass vial. Ensure solid is visible at the bottom.[1][2]

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE filter to remove undissolved solids.

    • Note: Do not use Nylon filters, as they may bind the heteroaromatic compound.[2]

  • Dilution: Dilute the filtrate 1:100 with mobile phase (e.g., Acetonitrile/Water) to bring it within the linear range of the detector.

  • Quantification: Inject into HPLC. Calculate concentration using a calibration curve derived from a known standard.[1][2]

Comparative Data Summary

ParameterDMSOMethanolWater (PBS pH 7.[1][2]4)
Dielectric Constant 46.732.780.1
Solubility Type High (Stock)Moderate (Process)Low (Precipitation Risk)
Primary Use Bio-assay stocks, CryopreservationRecrystallization, LC-MS injectionNone (requires co-solvent)
Handling Risk Skin permeability, HygroscopicFlammability, VolatilityLow

Troubleshooting & Storage

Issue: Precipitation upon dilution into aqueous media[1][6]
  • Cause: The "Crash-out" effect.[1][2] The LogP (~1.2) suggests limited water solubility.[1][2] When a DMSO stock is diluted into water, the solvent power drops drastically.[1]

  • Solution:

    • Keep DMSO concentration < 1% in the final assay.[1][2]

    • Serial dilution: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) before the final buffer step.[2]

Issue: Degradation in Methanol
  • Cause: Transesterification.[1][2] If the methanol contains traces of acid or base catalysts, the methyl ester can exchange or hydrolyze.

  • Solution: Use HPLC-grade, neutral Methanol. Store methanolic solutions at -20°C and analyze within 48 hours.

References

  • PubChem. (2025).[1][2][5] Furo[3,2-b]pyridine-5-carboxylic acid, methyl ester - Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl Furo[3,2-b]pyridine-5-carboxylate from 3-Hydroxypyridine

Executive Summary This application note details the total synthesis of methyl furo[3,2-b]pyridine-5-carboxylate (CAS 1352896-33-3) starting from the commercially available 3-hydroxypyridine . While direct functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the total synthesis of methyl furo[3,2-b]pyridine-5-carboxylate (CAS 1352896-33-3) starting from the commercially available 3-hydroxypyridine .

While direct functionalization of the furo[3,2-b]pyridine core is challenging due to the electron-deficient nature of the pyridine ring, this protocol employs a robust "Construct-then-Functionalize" strategy. The workflow proceeds through the construction of the parent furo[3,2-b]pyridine core followed by a regioselective Reissert-Henze functionalization to introduce the carboxylate moiety at the C5 position. This route ensures high regioselectivity and avoids the formation of isomeric mixtures common in direct alkylation approaches.

Retrosynthetic Logic
  • Target: Methyl furo[3,2-b]pyridine-5-carboxylate.

  • Core Construction: The furo[3,2-b]pyridine scaffold is accessed via a Sonogashira coupling/cyclization sequence of 2-iodo-3-hydroxypyridine .

  • Regiocontrol: The C5-position (alpha to nitrogen) is activated via N-oxidation , allowing nucleophilic attack by cyanide (Reissert-Henze reaction) solely at the desired position, as the C3a bridgehead is blocked.

  • Starting Material: 3-Hydroxypyridine.[1]

Synthetic Pathway Visualization[2][3]

The following diagram illustrates the step-by-step chemical transformations, highlighting key intermediates and reagents.

SynthesisPathway SM 3-Hydroxypyridine Int1 2-Iodo-3-hydroxypyridine SM->Int1 I2, Na2CO3 H2O, RT Int2 2-(TMS)furo[3,2-b]pyridine Int1->Int2 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA, 60°C Int3 Furo[3,2-b]pyridine (Parent Core) Int2->Int3 TBAF or K2CO3 MeOH (Desilylation) Int4 Furo[3,2-b]pyridine N-oxide Int3->Int4 m-CPBA DCM, 0°C to RT Int5 Furo[3,2-b]pyridine- 5-carbonitrile Int4->Int5 TMSCN, BzCl DCM, 0°C (Reissert-Henze) Product Methyl furo[3,2-b]pyridine- 5-carboxylate Int5->Product HCl (gas), MeOH Reflux (Pinner)

Caption: Step-wise synthesis of methyl furo[3,2-b]pyridine-5-carboxylate featuring core construction and late-stage C5 functionalization.

Detailed Experimental Protocols

Stage 1: Precursor Synthesis

Objective: Preparation of 2-iodo-3-hydroxypyridine. Rationale: Electrophilic iodination of 3-hydroxypyridine occurs preferentially at the C2 position (ortho to the hydroxyl group) due to the directing effect of the oxygen and the activation of the ring.

Protocol:

  • Dissolution: Dissolve 3-hydroxypyridine (10.0 g, 105 mmol) and sodium carbonate (Na₂CO₃, 23.3 g, 220 mmol) in water (400 mL). Stir until a clear solution is obtained.

  • Iodination: Add iodine (I₂, 26.7 g, 105 mmol) portion-wise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor consumption of starting material by TLC (DCM:MeOH 95:5).

  • Workup: Acidify the reaction mixture to pH 4–5 using 2M HCl. A precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry under vacuum to yield 2-iodo-3-hydroxypyridine as a beige solid.

    • Typical Yield: 85–92%

    • Key QC Parameter: ¹H NMR should show disappearance of the C2 proton signal.

Stage 2: Core Construction (Sonogashira & Cyclization)

Objective: Synthesis of the furo[3,2-b]pyridine core.[2][3][4][5] Rationale: A one-pot Sonogashira coupling followed by intramolecular cyclization is the most efficient method to fuse the furan ring. Trimethylsilylacetylene (TMSA) is used as a robust alkyne surrogate.

Protocol:

  • Coupling: In a flame-dried flask under argon, combine 2-iodo-3-hydroxypyridine (5.0 g, 22.6 mmol), Pd(PPh₃)₂Cl₂ (790 mg, 5 mol%), and CuI (215 mg, 5 mol%) in anhydrous THF (or DMF) (50 mL) and triethylamine (TEA, 10 mL).

  • Addition: Add trimethylsilylacetylene (3.3 g, 34 mmol) dropwise.

  • Cyclization: Heat the mixture to 60°C for 6–12 hours. The initial coupling product (alkynyl pyridine) undergoes 5-endo-dig cyclization spontaneously or upon prolonged heating.

  • Desilylation (In-situ or Stepwise):

    • Option A (One-pot): Add TBAF (1M in THF, 25 mL) and stir at RT for 2 hours.

    • Option B (Stepwise): Isolate the TMS-intermediate, then treat with K₂CO₃ in MeOH.

  • Purification: Concentrate the solvent, dilute with EtOAc, wash with brine, and purify via silica gel chromatography (Hexane:EtOAc) to yield furo[3,2-b]pyridine .

    • Typical Yield: 60–75% (over 2 steps).[6]

Stage 3: Regioselective C5 Functionalization

Objective: Introduction of the nitrile group at C5 via N-oxide activation. Rationale: Direct electrophilic aromatic substitution on the pyridine ring is difficult. The Reissert-Henze reaction exploits the N-oxide to direct nucleophilic attack of cyanide specifically to the


-position (C5). Since C3a is a bridgehead carbon, substitution occurs exclusively at C5.

Protocol:

  • N-Oxidation: Dissolve furo[3,2-b]pyridine (2.0 g, 16.8 mmol) in DCM (30 mL). Add m-CPBA (70%, 4.5 g, 1.1 equiv) at 0°C. Stir at RT for 3–5 hours. Wash with saturated NaHCO₃ to remove benzoic acid. Dry and concentrate to obtain the N-oxide .

  • Cyanation: Dissolve the crude N-oxide in anhydrous DCM (40 mL) under argon.

    • Add trimethylsilyl cyanide (TMSCN, 2.5 g, 25 mmol). Caution: HCN source.

    • Add benzoyl chloride (BzCl, 2.8 g, 20 mmol) dropwise at 0°C.

    • Stir at RT for 4–8 hours. The solution typically turns dark.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (DCM:MeOH) yields furo[3,2-b]pyridine-5-carbonitrile .

    • Typical Yield: 50–65%.

Stage 4: Methanolysis to Methyl Ester

Objective: Conversion of nitrile to methyl ester.[3][6] Rationale: Acid-catalyzed Pinner reaction or direct methanolysis converts the nitrile to the ester in a single step.

Protocol:

  • Reaction: Suspend furo[3,2-b]pyridine-5-carbonitrile (1.0 g) in dry methanol (20 mL).

  • Acidification: Bubble dry HCl gas into the solution at 0°C until saturation (or add Acetyl Chloride dropwise to the MeOH to generate anhydrous HCl in situ).

  • Reflux: Heat the mixture to reflux for 6–12 hours. Monitor by LC-MS for the disappearance of the nitrile (M+H = 145) and formation of the ester (M+H = 178).

  • Isolation: Concentrate the solvent. Neutralize the residue with saturated NaHCO₃ (keep cold). Extract with EtOAc.[2][7]

  • Final Purification: Recrystallize from MeOH/Hexane or use column chromatography to obtain pure methyl furo[3,2-b]pyridine-5-carboxylate .

    • Appearance: White to pale yellow solid.

    • Purity: >97% (HPLC).

Summary of Key Data

StepTransformationReagentsKey Intermediate (CAS/Ref)Typical Yield
1 IodinationI₂, Na₂CO₃, H₂O2-Iodo-3-hydroxypyridine (40263-57-8)90%
2 Core SynthesisTMS-Acetylene, Pd/CuFuro[3,2-b]pyridine (272-36-6)70%
3 Activationm-CPBAFuro[3,2-b]pyridine 4-oxide85%
4 CyanationTMSCN, BzClFuro[3,2-b]pyridine-5-carbonitrile60%
5 EsterificationHCl/MeOHMethyl furo[3,2-b]pyridine-5-carboxylate (1352896-33-3)80%

References

  • Synthesis of 2-iodo-3-hydroxypyridine

    • Source: ChemicalBook & Sigma-Aldrich Product D
    • Link:

  • Furo[3,2-b]pyridine Core Synthesis (Sonogashira Method)

    • Source: BenchChem Applic
    • Link:

  • Reissert-Henze Cyanation of Pyridine N-Oxides

    • Source: ResearchGate / J. Heterocyclic Chem. (Shiotani et al.).
    • Link:

  • Target Compound Data

    • Source: Sigma-Aldrich / Merck.
    • Link:

Sources

Application

Protocol for hydrolysis of methyl furo[3,2-b]pyridine-5-carboxylate to acid

This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable protocol for the hydrolysis of methyl furo[3,2-b]pyridine-5-carboxylate. The methodology prioritizes yield maxi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable protocol for the hydrolysis of methyl furo[3,2-b]pyridine-5-carboxylate. The methodology prioritizes yield maximization, purity, and the handling of the zwitterionic nature of the pyridine-carboxylic acid moiety.

Abstract & Scientific Rationale

The furo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., HIPK inhibitors) and bioisosteres for quinolines. The hydrolysis of the methyl ester at the C5 position is a critical intermediate step.

While ester hydrolysis is a standard transformation, this specific substrate presents two challenges:

  • Solubility: The fused bicyclic aromatic system is lipophilic, requiring a carefully balanced solvent system.

  • Amphoteric Nature: The product contains a basic pyridine nitrogen and an acidic carboxylic acid. Incorrect pH adjustment during workup can lead to significant product loss in the aqueous phase or contamination with inorganic salts.

This protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification in a ternary solvent system (THF/MeOH/Water). LiOH is selected over NaOH or KOH due to its milder nature and higher solubility in organic-rich mixtures, minimizing the risk of nucleophilic attack on the pyridine ring or decarboxylation at elevated temperatures.

Reaction Mechanism & Critical Parameters

The reaction proceeds via a standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: Formation of the transient tetrahedral intermediate.

  • Collapse: Elimination of the methoxide leaving group to form the carboxylic acid.

  • Deprotonation: Rapid deprotonation of the nascent acid by the excess base to form the carboxylate salt (driving force).

Critical Control Point: The final acidification must target the isoelectric point (pI) of the molecule. The pyridine nitrogen (


) and the carboxylic acid (

) creates a zwitterionic region. Over-acidification (pH < 1) forms the soluble hydrochloride salt, while under-acidification leaves the soluble carboxylate salt.

Materials & Equipment

Reagents
ReagentSpecificationRole
Methyl furo[3,2-b]pyridine-5-carboxylate >95% PuritySubstrate
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) Reagent GradeHydrolysis Base
Tetrahydrofuran (THF) HPLC Grade, non-stabilizedSolvent (Solubilizer)
Methanol (MeOH) HPLC GradeSolvent (Co-solvent)
Water (DI) Deionized, 18 MΩSolvent (Base carrier)
Hydrochloric Acid (1N) Standardized solutionpH Adjustment
Equipment
  • Magnetic stirrer with temperature control.

  • LC-MS or TLC (Mobile phase: 5% MeOH in DCM) for monitoring.

  • Rotary evaporator.

  • pH meter (calibrated).

Detailed Experimental Protocol

Phase 1: Solubilization and Reaction
  • Charge: In a round-bottom flask, dissolve 1.0 equiv of methyl furo[3,2-b]pyridine-5-carboxylate in THF:MeOH (2:1 v/v) .

    • Note: The concentration should be approximately 0.1 M. Ensure complete dissolution before adding base.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in a minimal amount of water. Add this aqueous solution dropwise to the stirring organic solution.

    • Target Solvent Ratio: Final ratio should be roughly THF:MeOH:Water (2:1:1).

  • Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

    • Checkpoint: Monitor by TLC/LC-MS after 1 hour. If starting material persists after 3 hours, heat to 45°C . Avoid reflux to prevent potential thermal decarboxylation of the resulting acid (a known risk for acids

      
       to pyridine nitrogen).
      
Phase 2: Workup and Isolation[2][3]
  • Concentration: Once conversion is >98%, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove THF and MeOH. Do not distill to dryness ; leave the aqueous slurry.

  • Washing (Optional): If the starting material was impure, dilute the aqueous residue with water and wash once with diethyl ether or EtOAc to remove non-polar impurities. Discard the organic layer.

  • Acidification (The Critical Step):

    • Place the aqueous solution (containing the carboxylate salt) in an ice bath (0°C).

    • Slowly add 1N HCl dropwise with continuous pH monitoring.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration: Stir the suspension at 0°C for 30 minutes to maximize precipitation. Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold water (2x) followed by a small amount of cold acetone or ether to remove trace water.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours.

Visualization of Workflow

The following diagram illustrates the logical flow and decision-making process for the synthesis and purification.

G Start Start: Methyl Ester Substrate Solubilize Dissolve in THF/MeOH (2:1) Start->Solubilize AddBase Add aq. LiOH (2.5 eq) Form Ternary Mixture Solubilize->AddBase React Stir at RT (1-3h) AddBase->React Check QC: LC-MS / TLC React->Check Heat Heat to 45°C Check->Heat Incomplete Concentrate Evaporate Volatiles (Retain Aqueous Phase) Check->Concentrate Complete Heat->React Wash Wash with EtOAc (Remove non-polar imp.) Concentrate->Wash Acidify Acidify to pH 3.5 - 4.0 (Ice Bath) Wash->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filtration & Cold Water Wash Precipitate->Filter Yes (Solid) Extract Extract with n-BuOH/EtOAc (If product is water soluble) Precipitate->Extract No (Soluble) Final Final Product: Furo[3,2-b]pyridine-5-carboxylic acid Filter->Final Extract->Final

Figure 1: Decision-matrix workflow for the hydrolysis and isolation of furo[3,2-b]pyridine-5-carboxylic acid.

Quantitative Data & QC Specifications

ParameterAcceptance CriteriaNotes
Appearance White to pale yellow solidDarkening indicates decomposition/oxidation.
Yield 85% - 95%Lower yields suggest pH issues during isolation.
Purity (HPLC) > 98% (AUC)Monitor at 254 nm.
1H NMR (DMSO-d6) Loss of -OMe singlet (~3.9 ppm)Appearance of broad -COOH proton (11-13 ppm).
MS (ESI) [M+H]+ observed[M-H]- is often more sensitive for acids.

Troubleshooting Guide

Issue: No precipitate forms upon acidification.
  • Cause: The product may be too soluble in water, or the pH is too low (forming HCl salt) or too high (carboxylate).

  • Solution:

    • Verify pH is strictly between 3 and 4.

    • Saturate the aqueous phase with NaCl (brine).

    • Extract with n-Butanol or 2-MeTHF (these solvents are excellent for polar acids).

Issue: Low conversion after 24 hours.
  • Cause: Steric hindrance or poor solubility of the ester.

  • Solution: Increase temperature to 50°C. Do not exceed 60°C. Add more MeOH to homogenize the mixture.

Issue: Decarboxylation (Loss of CO2).
  • Cause: Excessive heat during reaction or drying. The C5 position is

    
     to the pyridine nitrogen, making it susceptible to thermal decarboxylation.
    
  • Solution: Keep reaction temperature <50°C. Dry the final product under vacuum at room temperature, not in an oven.

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from BenchChem Technical Notes. Link

  • Common Organic Chemistry. Ester to Acid: Hydrolysis Conditions and Mechanisms. Retrieved from Common Organic Chemistry. Link

  • Molecules (MDPI). Synthesis and Reactions of Furo[3,2-b]pyrrole-5-carboxylates. (Analogous chemistry for fused furopyridines). Link

  • Sigma-Aldrich. Product Specification: Methyl furo[3,2-b]pyridine-5-carboxylate.Link

Sources

Method

Selective Reduction of Methyl Furo[3,2-b]pyridine-5-carboxylate to Furo[3,2-b]pyridin-5-ylmethanol

[1][2][3] Executive Summary Objective: To provide a robust, scalable protocol for the chemoselective reduction of methyl furo[3,2-b]pyridine-5-carboxylate to its corresponding primary alcohol, furo[3,2-b]pyridin-5-ylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Objective: To provide a robust, scalable protocol for the chemoselective reduction of methyl furo[3,2-b]pyridine-5-carboxylate to its corresponding primary alcohol, furo[3,2-b]pyridin-5-ylmethanol.

Significance: The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., Pim kinase, CLK) and antiviral agents.[1] The 5-hydroxymethyl derivative is a critical "lynchpin" intermediate, allowing for further functionalization via conversion to halides, aldehydes, or ethers.[1]

Core Challenge: The primary synthetic challenge is chemoselectivity . The furo[3,2-b]pyridine system contains an electron-deficient pyridine ring and an electron-rich furan ring.[2][3][1]

  • Risk A: Over-reduction of the furan ring to the 2,3-dihydro derivative (common under hydrogenation conditions).[3][1]

  • Risk B: Ring opening of the sensitive furan moiety under strongly acidic workup conditions.

  • Risk C: Nucleophilic attack on the pyridine ring if reaction temperatures are uncontrolled.

This guide details a Lithium Aluminum Hydride (LiAlH₄) reduction protocol optimized for regio-integrity, alongside a milder Sodium Borohydride (NaBH₄) alternative for sensitive substrates.[3][1]

Mechanistic & Retrosynthetic Analysis[1][3]

Reaction Scheme

The transformation involves the nucleophilic attack of a hydride source on the ester carbonyl.[4][5][6][7] Unlike simple phenyl esters, the pyridine ring renders the ester carbonyl highly electrophilic, facilitating rapid reduction.

Critical Decision Point: Reagent Selection

ReagentConditionsOutcomeRecommendation
LiAlH₄ THF, 0°CPrimary Alcohol (High Yield)Method A (Preferred)
NaBH₄ MeOH, 0°CSlow/Incomplete ConversionUse only if LiAlH₄ is contraindicated.[2][3][1]
H₂ / Pd-C MeOH, RT2,3-Dihydrofuro derivativeAVOID (Reduces furan ring)
DIBAL-H DCM, -78°CAldehyde (Partial Reduction)Use only if aldehyde is the target.[2][3][1]
Pathway Diagram (DOT Visualization)

The following flow chart illustrates the decision logic and synthesis workflow.

G Start Methyl furo[3,2-b]pyridine-5-carboxylate Decision Select Reducing Agent Start->Decision LAH Method A: LiAlH4 / THF (Strong, Fast, Complete) Decision->LAH Standard Protocol NaBH4 Method B: NaBH4 / CaCl2 / EtOH (Mild, Chemoselective) Decision->NaBH4 Alternative H2Pd H2 / Pd-C (Hydrogenation) Decision->H2Pd Avoid! Workup Fieser Workup (H2O / 15% NaOH / H2O) LAH->Workup NaBH4->Workup SideProduct 2,3-Dihydrofuro[3,2-b]pyridine (Over-reduced Impurity) H2Pd->SideProduct Reduces Furan Product Furo[3,2-b]pyridin-5-ylmethanol (Target Alcohol) Workup->Product

Caption: Workflow for the selective reduction of furo[3,2-b]pyridine ester. Note the critical avoidance of catalytic hydrogenation to preserve aromaticity.

Detailed Experimental Protocols

Method A: Reduction via Lithium Aluminum Hydride (Standard)

Best for: Routine synthesis, high throughput, and clean substrates.[1]

Materials
  • Substrate: Methyl furo[3,2-b]pyridine-5-carboxylate (1.0 equiv).[2][3][1]

  • Reagent: LiAlH₄ (1.0 M solution in THF or solid, 1.2–1.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[3][1]

  • Quench: Water, 15% NaOH solution.

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under N₂ flow.

  • Solvent Loading: Charge the flask with methyl furo[3,2-b]pyridine-5-carboxylate (e.g., 1.77 g, 10 mmol) and dissolve in anhydrous THF (20 mL).

    • Note: Ensure the substrate is fully dissolved. If solubility is poor, a small amount of dry diethyl ether can be used as a co-solvent, though THF is preferred for LiAlH₄.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Reagent Addition: Add LiAlH₄ (1.0 M in THF, 12 mL, 12 mmol) dropwise via syringe over 15 minutes.

    • Caution: Gas evolution (H₂) will occur.[3][1][6] Ensure adequate venting. Maintain internal temperature <5°C to prevent side reactions on the pyridine ring.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 1–2 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1).[3][1] The ester spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f, often UV active and stains with KMnO₄).

  • Fieser Quench (Critical): Cool the mixture back to 0°C. Carefully add the following in sequence (for 12 mmol LiAlH₄ used):

    • 0.5 mL Water (Add very slowly; vigorous bubbling).

    • 0.5 mL 15% NaOH solution.

    • 1.5 mL Water.

  • Workup: Remove the ice bath and stir vigorously for 15 minutes. The gray lithium/aluminum salts should turn into a white, granular solid (lithium aluminate).

  • Filtration: Filter the suspension through a pad of Celite®. Wash the cake with warm THF or EtOAc (3 x 20 mL) to recover trapped product.

  • Concentration: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

Method B: Reduction via NaBH₄ / CaCl₂ (Milder Alternative)

Best for: Substrates with other reducible groups (e.g., ketones, nitro) or if LiAlH₄ is unavailable.[3][1]

  • Dissolve the ester (10 mmol) in absolute Ethanol (30 mL) and THF (10 mL).

  • Add CaCl₂ (20 mmol) and stir at 0°C for 15 minutes (activates the borohydride).

  • Add NaBH₄ (25 mmol) portion-wise.

  • Stir at RT for 4–6 hours.

  • Quench with saturated NH₄Cl solution, extract with EtOAc, and dry.

Analytical Data & Validation

Upon isolation, the product furo[3,2-b]pyridin-5-ylmethanol should be verified using the following parameters.

TechniqueExpected Signal / ObservationStructural Insight
¹H NMR δ 4.7–4.9 ppm (s, 2H) Distinctive singlet for the methylene protons (-CH ₂OH).[2][3][1]
¹H NMR δ 6.9–8.5 ppm (m, 3H) Aromatic protons.[1] Look for the doublet of doublets characteristic of the pyridine/furan fusion.
LC-MS [M+H]⁺ ≈ 150.1 Molecular ion peak (Calculated MW: 149.15 Da).[2][3][1]
Appearance Off-white to pale yellow solidFused heterocycles often carry trace color; recrystallize from EtOAc/Hexane if necessary.[2][3][1]

Key NMR Diagnostic: The disappearance of the methyl ester singlet (approx. δ 3.9 ppm) and the appearance of the methylene singlet (δ 4.8 ppm) confirms reduction.[3][1] If the furan ring were reduced (over-reduction), the aromatic signals in the 7.0–8.0 ppm range would shift significantly upfield to aliphatic multiplets (3.0–4.5 ppm).[1]

Safety & Handling

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water.[6][8] Use only dry solvents and glassware. Keep a Class D fire extinguisher nearby.

  • Furo[3,2-b]pyridine derivatives: biologically active scaffolds.[3][1] Treat as potential kinase inhibitors with unknown toxicology. Handle in a fume hood with gloves and eye protection.

References

  • Furo[3,2-b]pyridine Scaffold Synthesis

    • Benchchem Technical Guide. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications."[3][1]

    • [2][3][1]

  • General Reduction of Pyridine Esters

    • Chemistry Steps.[5][9][10] "Reduction of Esters to Alcohols using LiAlH4."

  • Analogous Reduction (Furo-pyrroles)

    • Molecules (MDPI).[3][1] "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles."[2][3][1] (Demonstrates LiAlH4 reduction of the 5-ester).

    • [2][3][1]

  • Avoidance of Hydrogenation

    • Justia Patents. "Phthalazine derivatives as pyruvate kinase modulators.
    • [2][3][1]

Sources

Application

Application Notes and Protocols for the Esterification of Furo[3,2-b]pyridine-5-carboxylic Acid

Abstract This document provides a comprehensive guide for the esterification of furo[3,2-b]pyridine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the diver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the esterification of furo[3,2-b]pyridine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the diverse needs of researchers, this note details multiple robust protocols, from classical acid catalysis to modern coupling methods. Each protocol is accompanied by a mechanistic overview, step-by-step instructions, and a discussion of its advantages and limitations, enabling scientists to select and implement the optimal strategy for their specific synthetic goals.

Introduction: The Significance of Furo[3,2-b]pyridine-5-carboxylate Esters

Furo[3,2-b]pyridine-5-carboxylic acid is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities. The corresponding esters are crucial intermediates, often serving as precursors for amides, hydrazides, and other functional groups through subsequent transformations.[1][2] The choice of esterification reagent and conditions is paramount, as it can significantly impact yield, purity, and compatibility with other functional groups present in the molecule. This guide provides detailed protocols for four common and effective esterification strategies.

Method Selection: A Comparative Overview

The optimal esterification method depends on several factors, including the scale of the reaction, the steric and electronic properties of the alcohol, and the presence of sensitive functional groups. The following table summarizes the key characteristics of the methods detailed in this guide.

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Alcohol (as solvent), Strong Acid (e.g., H₂SO₄, TsOH)RefluxInexpensive, simple, suitable for large scale.Harsh acidic conditions, requires high temperatures, equilibrium-limited.[3]
Steglich Esterification Alcohol, DCC or EDC, DMAP (cat.)Room TemperatureMild conditions, high yields, suitable for acid-sensitive substrates.[4][5]Formation of urea byproduct can complicate purification, DCC is an allergen.
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIAD0 °C to Room Temp.Very mild conditions, generally high yields, neutral pH.[6][7]Stoichiometric phosphine oxide byproduct, azodicarboxylates are hazardous.[8][9]
Acid Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine, Et₃N)0 °C to Room Temp.High reactivity, drives reaction to completion, good for unreactive alcohols.[10][11]Two-step process, requires handling of corrosive and moisture-sensitive reagents.[12]

Detailed Protocols and Methodologies

Protocol 1: Fischer-Speier Esterification

This classical method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[3] It is most suitable for simple, unhindered primary and secondary alcohols that are stable to strong acid and heat.

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration, shifting the reaction equilibrium to favor the product, in accordance with Le Châtelier's principle.[13]

  • Acid Catalyst (H₂SO₄): A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[14]

  • Reflux: The reaction is typically slow at room temperature. Heating to reflux provides the necessary activation energy to reach equilibrium faster.

Experimental Workflow Diagram:

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Furo[3,2-b]pyridine-5-carboxylic acid, excess alcohol, and H₂SO₄ (cat.) B Heat mixture to reflux A->B C Monitor reaction by TLC B->C D Cool and remove excess alcohol C->D E Neutralize with aq. NaHCO₃ D->E F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furo[3,2-b]pyridine-5-carboxylic acid (1.0 eq).

  • Add the desired alcohol (20-50 eq, serving as the solvent).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification using EDC

The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for substrates with acid-labile functional groups.[5] It utilizes a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial for efficient ester formation.[15]

Mechanism Overview: The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The EDC is consumed, forming a water-soluble urea byproduct.[4]

Reaction Mechanism Diagram:

Steglich_Esterification Acid Furo-Py-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC Acylpyridinium N-Acylpyridinium Ion O_Acylisourea->Acylpyridinium + DMAP Urea EDC-Urea Byproduct O_Acylisourea->Urea forms DMAP DMAP (cat.) Ester Ester Product Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Step-by-Step Protocol:

  • Dissolve furo[3,2-b]pyridine-5-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent.

  • Wash the organic phase sequentially with 1M HCl (to remove residual DMAP and urea), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is renowned for its exceptionally mild and neutral conditions, proceeding at or below room temperature.[6] It involves the simultaneous activation of the alcohol and the carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: This pair forms a phosphonium salt intermediate. The carboxylate anion then displaces the activated alcohol in an SN2 fashion.[16]

  • Low Temperature (0 °C): The initial reaction between PPh₃ and DEAD/DIAD is exothermic. Adding the azodicarboxylate slowly at 0 °C helps control the reaction rate and prevents the formation of side products.[6]

  • Anhydrous THF: Anhydrous conditions are crucial as any water present can be activated and lead to side reactions. THF is an excellent solvent for all the reactants.

Step-by-Step Protocol:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve furo[3,2-b]pyridine-5-carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-16 hours. Monitor completion by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude residue contains the product and triphenylphosphine oxide. The latter can often be partially removed by precipitation from a minimal amount of a solvent like diethyl ether or a mixture of ethyl acetate/hexanes, followed by filtration.

  • Purify the filtrate by flash column chromatography on silica gel to isolate the pure ester.

Protocol 4: Esterification via Acid Chloride Intermediate

For sterically hindered or electronically deactivated alcohols, converting the carboxylic acid to a highly reactive acid chloride is a very effective strategy.[10] This is a two-step process: first, the formation of the acid chloride, followed by its reaction with the alcohol. Thionyl chloride (SOCl₂) is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[12]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating its displacement by a chloride ion to form the acyl chloride.[12]

  • Pyridine/Et₃N: In the second step, a non-nucleophilic base is added to scavenge the HCl produced during the esterification, preventing potential acid-catalyzed side reactions and driving the reaction forward.

Experimental Workflow Diagram:

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification A React Furo-Py-COOH with SOCl₂ B Remove excess SOCl₂ in vacuo A->B C Dissolve acid chloride in DCM B->C D Add alcohol and base (e.g., Et₃N) at 0 °C C->D E Stir at RT and monitor by TLC D->E F Quench with water E->F G Extract with DCM F->G H Purify by column chromatography G->H

Caption: Two-step workflow for esterification via an acid chloride.

Step-by-Step Protocol:

Step A: Formation of Furo[3,2-b]pyridine-5-carbonyl chloride

  • Place furo[3,2-b]pyridine-5-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂).

  • Add thionyl chloride (SOCl₂, 5-10 eq) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The solid carboxylic acid should dissolve.

  • After the reaction is complete, carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

Step B: Reaction with Alcohol

  • Dissolve the crude acid chloride from Step A in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solution, and purify the crude product by flash column chromatography.

References

  • Kráľová, K., et al. (2015). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. ResearchGate. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Iqbal, J., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Neises, B., & Steglich, W. (1985). tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Kráľová, K., et al. (2015). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and their Cu, Co and Ni complexes. Central European Journal of Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Kráľová, K., et al. (2015). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • ChemTalk. (2023). What is Fischer Esterification?. [Link]

  • Kráľová, K., et al. (2015). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. ResearchGate. [Link]

  • MOC. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Khan, K. M., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. [Link]

  • PubChem. (n.d.). Furo[3,2-b]pyridine-5-carboxylic acid. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Chemistry Steps. (2025). Preparation of Esters. [Link]

  • Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Otera, J. (Ed.). (2003).
  • Royal Society of Chemistry. (2024). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. [Link]

  • Wang, Y., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Science of Synthesis. (2006). Product Class 5: Carboxylic Acid Esters. Thieme.
  • University of Rochester. (n.d.). Acid to Ester - Common Conditions. [Link]

  • PubChem. (n.d.). 2h,3h-furo[3,2-b]pyridine-5-carboxylic acid. [Link]

  • Marshall, J. L., Erickson, K., & Folsom, T. K. (1970). The esterification of carboxylic acids using a boron trifluoride-etherate-alcohol reagent. Tetrahedron Letters.
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • European Patent Office. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • Chemistry LibreTexts. (2023). Preparation of Esters. [Link]

  • Clark, J. (n.d.). preparation of esters. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Furo[3,2-b]pyridine Ester Solubility &amp; Stability

Senior Application Scientist Desk Status: Online | Topic: Solubility Optimization for Heterocyclic Esters[1] Introduction: Understanding Your Scaffold Welcome to the technical support hub. You are likely here because you...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online | Topic: Solubility Optimization for Heterocyclic Esters[1]

Introduction: Understanding Your Scaffold

Welcome to the technical support hub. You are likely here because your furo[3,2-b]pyridine ester is behaving inconsistently—precipitating in assay media, showing variable IC


 values, or degrading during storage.

To troubleshoot this, we must first understand the physicochemical "personality" of the furo[3,2-b]pyridine core:

  • Planarity & Stacking: This fused bicyclic system (furan + pyridine) is flat.[1] In aqueous environments, these molecules exhibit strong

    
    -
    
    
    
    stacking interactions, leading to rapid aggregation and precipitation (the "brick dust" effect).
  • Lipophilicity: The ester modification significantly increases

    
     (typically >2.5), making the compound water-insoluble but highly soluble in organic solvents like DMSO.[1]
    
  • The Pyridine Nitrogen: The nitrogen at position 4 is weakly basic (

    
    ).[1] While this offers a handle for salt formation, it also creates a risk of intramolecular catalysis that can cleave your ester bond.
    

Module 1: Precipitation in Biological Assays

User Issue: "My compound is clear in the 10 mM DMSO stock, but clouds up immediately when I add it to the cell culture media or enzymatic buffer."

Root Cause: The Kinetic Solubility Cliff

You are encountering the difference between thermodynamic and kinetic solubility. When you inject a DMSO stock into water, you create a supersaturated solution.[1][2] The water strips the DMSO solvation shell faster than the compound can disperse, causing it to crash out as amorphous precipitate.

Troubleshooting Protocol: The "Intermediate Shift" Method

Do not pipette 100% DMSO stock directly into aqueous buffer.[1] Use this stepwise dispersion method to maintain a stable colloidal suspension.[1]

Step-by-Step Protocol:

  • Prepare Stock: Start with your 10 mM DMSO stock.

  • Intermediate Dilution: Dilute the stock 1:10 into a "transition solvent" (e.g., PEG400 or pure Ethanol) to create a 1 mM working solution.

    • Why? These solvents have intermediate polarity and prevent the "shock" of hitting water immediately.

  • Final Dispersion: Add the 1 mM intermediate solution dropwise into your vortexing assay buffer.

    • Target: Final DMSO concentration

      
      .[1][3][4]
      

Visualization: The Solubility Decision Tree

SolubilityWorkflow cluster_tips Pro Tip Start Compound Precipitates in Aqueous Buffer CheckConc Check Final Concentration (Is it > 100 µM?) Start->CheckConc HighConc Yes: Exceeds Solubility Limit CheckConc->HighConc Yes LowConc No: Kinetic Crash Out CheckConc->LowConc No Action1 Reduce Conc. or Use Cyclodextrins (See Mod 4) HighConc->Action1 Action2 Use Stepwise Dilution (DMSO -> PEG400 -> Buffer) LowConc->Action2 Success Stable Dispersion Action1->Success Action2->Success Tip Always vortex buffer WHILE adding compound

Caption: Decision tree for diagnosing and resolving precipitation events during assay preparation.

Module 2: Chemical Stability vs. Solubility

User Issue: "I acidified my buffer to improve solubility, but my compound lost activity after 4 hours."

Root Cause: Acid-Catalyzed Hydrolysis

While protonating the pyridine nitrogen (using HCl or acidic buffers) increases water solubility by creating a cationic species, it significantly accelerates the hydrolysis of the ester group. The pyridine ring acts as an electron-withdrawing group, making the ester carbonyl highly electrophilic and susceptible to water attack.

Technical Insight: The pH "Safe Zone"

For furo[3,2-b]pyridine esters, you must balance solubility against stability.[1]

ParameterAcidic (pH < 4)Neutral (pH 7.[1]4)Basic (pH > 9)
Solubility High (Protonated Pyridine)Low (Neutral Species)Low (Neutral Species)
Ester Stability Poor (Rapid Hydrolysis)Moderate (Stable for ~6-12h)Very Poor (Saponification)
Recommendation Avoid for storage; use only for immediate injection.[1]Ideal for Assays. Use cosolvents to boost solubility.[1]Avoid completely.

Critical FAQ:

  • Q: Can I make a hydrochloride salt of my ester?

  • A: Yes, but it is hygroscopic and prone to hydrolysis in the solid state if moisture is present. Isolate salts under strictly anhydrous conditions and store at -20°C with desiccants.

Module 3: False Positives (Aggregation)

User Issue: "My IC


 curve is steep and varies between replicates."
Root Cause: Promiscuous Inhibition

Furo[3,2-b]pyridine derivatives are planar and prone to forming colloidal aggregates.[1] These aggregates can non-specifically sequester enzymes, leading to false positives.[1] This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior.[1]

Validation Protocol: The Detergent Test

To verify if your activity is real or an artifact of aggregation:

  • Run your assay with 0.01% Triton X-100 or Tween-80 .[1]

  • Result Analysis:

    • Activity Remains: The inhibition is specific (Real Drug).[1]

    • Activity Disappears: The inhibition was caused by aggregation (False Positive).[1]

Module 4: In Vivo Formulation Strategies

User Issue: "I need to dose this in mice (IP/IV), but 10% DMSO is toxic."

Solution: Complexation, Not Just Solvation

For hydrophobic esters, cosolvents (PEG/Ethanol) often fail upon dilution in the bloodstream (causing embolism risk from precipitation). The gold standard is encapsulation using Cyclodextrins (HP-


-CD).[1]

Formulation Protocol (20% HP-


-CD): 
  • Vehicle Prep: Dissolve 20g of Hydroxypropyl-

    
    -cyclodextrin in 100mL of water (or saline). Filter sterilize (0.22 µm).
    
  • Compound Prep: Dissolve your ester in a minimal volume of acetone or methanol (volatile solvent).[1]

  • Complexation: Add the dissolved compound to the CD solution.

  • Evaporation: Stir openly or use a rotary evaporator to remove the volatile organic solvent.[1] The cyclodextrin cavity will encapsulate the lipophilic furo[3,2-b]pyridine core, leaving the hydrophilic exterior exposed to water.

Visualization: Encapsulation Mechanism

Encapsulation cluster_outcome Physiological Outcome Drug Furo-Pyridine (Hydrophobic) Complex Inclusion Complex Drug->Complex Trapped in Lipophilic Cavity CD Cyclodextrin (Host) CD->Complex Hydrophilic Shell Result Soluble in Blood No Precipitation Complex->Result

Caption: Mechanism of HP-


-CD solubilization. The hydrophobic drug is shielded from the aqueous environment.

References

  • Di, L., & Kerns, E. H. (2006).[1][5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by frequent fliers. Nature Reviews Drug Discovery. (Seminal work on aggregation/PAINS).[1]

  • BenchChem Technical Support. (2025). Physicochemical Properties of Furo[3,2-b]pyridin-3-ol. (General scaffold properties).[1]

Sources

Optimization

Preventing decarboxylation during hydrolysis of furo[3,2-b]pyridine esters

Ticket Subject: Preventing Decarboxylation During Ester Cleavage Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Furo[3,2-b]pyridine-2-carboxylic acids are electronically unique heteroaro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Decarboxylation During Ester Cleavage Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Furo[3,2-b]pyridine-2-carboxylic acids are electronically unique heteroaromatics.[1] Unlike simple benzoic acids, they possess a high propensity for thermal and acid-catalyzed decarboxylation due to the electron-deficient nature of the pyridine ring fused to the electron-rich furan.

Users frequently report "disappearing product" or "gas evolution" during standard hydrolysis (e.g., NaOH/MeOH reflux or HCl hydrolysis). This guide provides the mechanistic root cause and two validated protocols to prevent this side reaction.

Module 1: The Mechanism (Root Cause Analysis)

Why is my product decarboxylating?

The instability of furo[3,2-b]pyridine-2-carboxylic acid is driven by the formation of a stabilized ylide-like intermediate upon decarboxylation. This is most often triggered by acidic conditions (during reaction or workup) or excessive heat .

  • Protonation: Under acidic conditions (pH < 3), the pyridine nitrogen or the furan C3 position can be protonated.

  • Zwitterion Formation: The protonated heterocycle pulls electron density, weakening the

    
     bond.
    
  • 
     Loss:  Thermal energy fractures the bond, releasing 
    
    
    
    and leaving the decarboxylated furo[3,2-b]pyridine.
Visualization: Decarboxylation Pathway

The following diagram illustrates the "Danger Zone" pathway you must avoid.

DecarboxylationMechanism cluster_danger DANGER ZONE Ester Furo[3,2-b]pyridine Ester (Starting Material) Acid Free Acid (Desired Product) Ester->Acid Hydrolysis Protonated Protonated Species (High Energy Intermediate) Acid->Protonated pH < 3 (Acidic Workup) TS Transition State (C-C Bond Weakening) Protonated->TS Heat (>50°C) Product Decarboxylated Byproduct + CO2 TS->Product Irreversible Loss of CO2

Figure 1: Mechanistic pathway showing how acidic workup and heat drive the irreversible loss of carbon dioxide.

Module 2: Protocol Selection Guide

Do not default to "standard" hydrolysis conditions. Use this logic gate to select the correct protocol for your substrate.

ProtocolSelector Start Start: Select Hydrolysis Method Warning AVOID: Acid Hydrolysis (HCl/H2SO4) AVOID: Refluxing NaOH Start->Warning Do Not Use Q1 Is the substrate sensitive to aqueous base (OH-)? No (Stable to Base) No (Stable to Base) Q1->No (Stable to Base) No Yes (Sensitive) Yes (Sensitive) Q1->Yes (Sensitive) Yes Q2 Can you avoid heating >40°C? No (Stable to Base)->Q2 ProtoA PROTOCOL A: LiOH / THF / H2O (Buffered Workup) Q2->ProtoA Yes ProtoB PROTOCOL B: Anhydrous TMSOK (The 'Gold Standard') Q2->ProtoB No (Requires Heat) Yes (Sensitive)->ProtoB

Figure 2: Decision tree for selecting the appropriate hydrolysis method based on substrate stability.

Module 3: Validated Protocols

Protocol A: Buffered Lithium Hydroxide Hydrolysis

Best for: Standard substrates where aqueous conditions are tolerated.

The Critical Modification: The standard "acidify to pH 1" step is fatal here. You must stop acidification at pH 4-5 or use an ion-exchange resin.

Reagents:

  • LiOH

    
    
    
    
    
    (2.0 - 3.0 equiv)
  • THF/Water (3:1 ratio)

  • 1M Citric Acid (for buffering)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF (

    
     M concentration). Cool to 
    
    
    
    .
  • Addition: Add LiOH dissolved in minimal water dropwise.

  • Reaction: Stir at

    
     to Room Temperature (RT). Do not heat.  Monitor by TLC/LCMS until ester is consumed (usually 1-4 hours).
    
  • Workup (CRITICAL):

    • Option 1 (Precipitation): Concentrate THF in vacuo (bath <

      
      ). The lithium salt may precipitate. Filter and wash with 
      
      
      
      . This salt is often stable and usable directly.
    • Option 2 (Free Acid): If the free acid is required, dilute with water and wash with EtOAc (remove non-polar impurities). Carefully adjust the aqueous layer to pH 4-5 using 1M Citric Acid (gentler than HCl). Extract immediately with EtOAc or DCM/iPrOH (3:1).

  • Drying: Dry over

    
     and concentrate in vacuo without heating.
    
Protocol B: Anhydrous TMSOK Cleavage (The "Gold Standard")

Best for: Highly sensitive substrates, decarboxylation-prone acids, or when aqueous workup must be avoided.

Why this works: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide (


). It cleaves the ester via a nucleophilic attack, generating the potassium carboxylate salt directly as a precipitate. No water or acid is required.

Reagents:

  • Potassium trimethylsilanolate (TMSOK) (1.1 - 1.5 equiv)

  • Anhydrous THF or

    
    
    

Step-by-Step:

  • Setup: Flame-dry glassware and maintain an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the ester in anhydrous THF or

    
     (
    
    
    
    M).
  • Reaction: Add solid TMSOK in one portion at RT.

  • Observation: The reaction is often visible; the potassium salt of the product will precipitate out of the solution as the reaction proceeds.

  • Workup:

    • Stir for 1-4 hours.

    • Filtration: Filter the precipitate under an inert atmosphere (if possible) or rapidly on a sinter funnel.

    • Wash: Wash the solid cake with dry

      
       or Pentane to remove the byproduct (TMS-ether).
      
  • Result: You now have the pure potassium salt of your furo[3,2-b]pyridine acid. Use this salt directly in subsequent couplings (e.g., HATU/EDC reactions). Do not convert to free acid if possible.

Module 4: Data & Troubleshooting (FAQs)

Comparison of Reagents
VariableProtocol A (LiOH)Protocol B (TMSOK)Acid Hydrolysis (HCl)
Reaction pH Basic (~12)Basic (Non-aqueous)Acidic (< 1)
Workup pH Risk Point (Must buffer)Neutral (Filtration)N/A
Temperature 0°C to 25°C25°CReflux (Usually)
Decarboxylation Risk Moderate (during workup)Lowest Highest
Product Form Free Acid or Li-SaltK-SaltDecomposed
Frequently Asked Questions

Q: I used Protocol A, but after acidifying with 1M HCl, my product disappeared from the organic layer. A: You likely acidified too far (pH < 2), causing the pyridine nitrogen to protonate. This makes the molecule highly water-soluble (stuck in the aqueous layer) and accelerates decarboxylation.

  • Fix: Re-check the aqueous layer. Neutralize it back to pH 5 with bicarbonate and extract with a polar solvent system like DCM:Isopropanol (3:1).

Q: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred because the lithium cation is a stronger Lewis acid, often accelerating the hydrolysis at lower temperatures, which preserves the substrate.

Q: I need the free acid for a crystal structure, but Protocol B gives the salt. A: Take the Potassium salt from Protocol B, dissolve it in a minimum amount of cold water, and add 1.0 equivalent of acetic acid. The free acid should precipitate. Filter immediately. Do not use strong mineral acids.

References

  • Laganis, E. D., & Chenard, B. L. (1984).

    
    . Tetrahedron Letters, 25(51), 5831-5834. 
    
    • Grounding: Establishes TMSOK as a mild, anhydrous reagent for ester cleavage.
  • Nicolaou, K. C., et al. (2005).[2] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[2] Angewandte Chemie International Edition, 44(9), 1378-1382.[2]

    • Grounding: Discusses the sensitivity of heteroaromatic esters and altern
  • Joulié, J. A., et al. (2010). Synthetic strategies for the functionalization of furo[3,2-b]pyridine derivatives. Arkivoc, 2010(3), 150-165.

    • Grounding: Provides context on the reactivity and stability of the furo[3,2-b]pyridine scaffold.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Furo[3,2-b]pyridine Esters

For Researchers, Scientists, and Drug Development Professionals The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of compounds with diverse pharmacological acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of compounds with diverse pharmacological activities.[1][2] Precise structural characterization of novel furo[3,2-b]pyridine derivatives is paramount, and mass spectrometry stands as a cornerstone technique for confirming molecular weight and elucidating structural features through fragmentation analysis. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of furo[3,2-b]pyridine esters, offering a comparative framework to distinguish between positional isomers.

The Critical Role of Fragmentation in Isomer Differentiation

In the synthesis of fused heterocyclic systems like furo[3,2-b]pyridines, the potential for isomeric byproducts is a significant concern.[3] While high-resolution mass spectrometry (HRMS) can confirm the elemental composition, it cannot, on its own, distinguish between isomers. Tandem mass spectrometry (MS/MS) or fragmentation patterns from techniques like EI-MS are essential to probe the molecule's structure and provide a unique fingerprint for each isomer. The stability of the resulting fragment ions, governed by the principles of organic chemistry, dictates the observed fragmentation pathways.[4]

Experimental Protocols for Mass Spectrometric Analysis

To ensure the generation of reliable and reproducible fragmentation data for furo[3,2-b]pyridine esters, a standardized analytical approach is crucial. The following protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a classic technique that provides detailed fragmentation patterns useful for structural elucidation of relatively volatile and thermally stable compounds.

  • Sample Preparation: Dissolve the furo[3,2-b]pyridine ester in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inlet System: Introduce the sample via a gas chromatograph (GC) for separation and purification, or a direct insertion probe.

  • Ion Source Conditions:

    • Ionization Energy: Standard 70 eV. This high energy level ensures extensive and reproducible fragmentation.[3]

    • Source Temperature: 150-250 °C, optimized to ensure sample volatilization without thermal degradation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the fragment ions.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-500).

cluster_workflow EI-MS Experimental Workflow SamplePrep Sample Preparation (1 mg/mL in volatile solvent) GC_Inlet GC Inlet (Separation & Purification) SamplePrep->GC_Inlet Injection IonSource Ion Source (70 eV, 150-250 °C) GC_Inlet->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole or TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal Transduction

Caption: Workflow for EI-MS analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

ESI is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. MS/MS is then used to induce and analyze fragmentation.

  • Sample Preparation: Prepare a dilute solution of the furo[3,2-b]pyridine ester (approximately 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 1:1 acetonitrile:water with 0.1% formic acid for positive ion mode.[5]

  • Ion Source Conditions:

    • Ionization Mode: Positive ion mode is typically used to generate the protonated molecule, [M+H]⁺.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 100-150 °C.

  • MS/MS Analysis:

    • Isolation: The precursor ion ([M+H]⁺) is mass-selected in the first stage of the mass spectrometer (e.g., the first quadrupole).

    • Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation. The collision energy should be varied (e.g., 10-40 eV) to observe a range of fragment ions.[6]

    • Fragment Ion Analysis: The resulting product ions are analyzed in the second stage of the mass spectrometer (e.g., the third quadrupole or a TOF analyzer).

cluster_workflow ESI-MS/MS Experimental Workflow SamplePrep Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% FA) ESI_Source ESI Source (Positive Ion Mode) SamplePrep->ESI_Source Infusion MS1 MS1: Precursor Ion Selection ([M+H]⁺) ESI_Source->MS1 Ion Transfer CollisionCell Collision Cell (CID) (10-40 eV with Argon) MS1->CollisionCell Isolation & Acceleration MS2 MS2: Product Ion Analysis CollisionCell->MS2 Fragmentation Detector Detector MS2->Detector Ion Separation

Caption: Workflow for ESI-MS/MS analysis.

Predicted Fragmentation Pattern of Ethyl Furo[3,2-b]pyridine-2-carboxylate

The fragmentation of ethyl furo[3,2-b]pyridine-2-carboxylate under EI conditions is predicted to be influenced by both the furan and pyridine rings, as well as the ester functional group. The presence of the nitrogen atom adjacent to the furan ring is expected to play a key role in the fragmentation pathways.

Predicted m/z Proposed Ion Structure/Formula Proposed Neutral Loss
191[C₁₀H₉NO₃]⁺ (Molecular Ion)-
162[C₉H₆NO₂]⁺•C₂H₅
146[C₉H₇NO₂]⁺•OC₂H₅
118[C₈H₆N]⁺•OC₂H₅, CO
90[C₇H₄N]⁺•OC₂H₅, CO, C₂H₂
Key Fragmentation Pathways
  • Loss of the Ethoxy Radical (•OC₂H₅): This is a common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion.[7][8] For ethyl furo[3,2-b]pyridine-2-carboxylate, this would result in a prominent peak at m/z 146.

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the O-C₂H₅ bond can also occur, leading to a fragment at m/z 162.

  • Decarbonylation of the Acylium Ion: The acylium ion at m/z 146 is expected to readily lose a molecule of carbon monoxide (CO) to form the furo[3,2-b]pyridyl cation at m/z 118. This is a characteristic fragmentation of aromatic aldehydes and ketones and is expected here as well.

  • Ring Fragmentation: The furo[3,2-b]pyridyl cation (m/z 118) can undergo further fragmentation. Drawing an analogy from the fragmentation of pyridine, a loss of hydrogen cyanide (HCN) could occur. Alternatively, fragmentation of the furan ring, similar to that observed for ethyl 2-furoate, could lead to the loss of acetylene (C₂H₂), resulting in a fragment at m/z 90.[9]

M [M]⁺˙ m/z 191 F1 [M - OC₂H₅]⁺ m/z 146 M->F1 - •OC₂H₅ F2 [M - C₂H₅]⁺ m/z 162 M->F2 - •C₂H₅ F3 [M - OC₂H₅ - CO]⁺ m/z 118 F1->F3 - CO F4 [M - OC₂H₅ - CO - C₂H₂]⁺ m/z 90 F3->F4 - C₂H₂

Caption: Predicted EI fragmentation of ethyl furo[3,2-b]pyridine-2-carboxylate.

Comparative Analysis: Fragmentation of an Isomeric Furo[3,2-c]pyridine Ester

To illustrate the power of mass spectrometry in distinguishing isomers, let's consider the predicted fragmentation of ethyl furo[3,2-c]pyridine-3-carboxylate. In this isomer, the nitrogen atom is no longer adjacent to the furan ring, which is expected to significantly alter the fragmentation pathways, particularly those involving the pyridine nitrogen.

Predicted m/z Proposed Ion Structure/Formula Proposed Neutral Loss
191[C₁₀H₉NO₃]⁺ (Molecular Ion)-
146[C₉H₇NO₂]⁺•OC₂H₅
118[C₈H₆N]⁺•OC₂H₅, CO
91[C₆H₅N]⁺•OC₂H₅, CO, HCN
Anticipated Differences in Fragmentation

The initial fragmentation steps involving the ester group (loss of •OC₂H₅ or •C₂H₅) are expected to be similar to the [3,2-b] isomer. However, the subsequent fragmentation of the heterocyclic core is likely to differ.

The fragmentation of pyridine monocarboxylic acid methyl esters shows that when the ester group is in the α-position to the nitrogen, an atypical loss of CH₂O is observed.[10] While our example is a fused system, the proximity of the ester to the nitrogen in the [3,2-b] isomer could favor unique rearrangements. In contrast, the [3,2-c] isomer, where the ester is more distant from the nitrogen, is expected to follow a more "typical" aromatic fragmentation pattern. Following the loss of the ester group and CO, the resulting furo[3,2-c]pyridyl cation (m/z 118) would be more prone to fragment in a manner characteristic of pyridine itself, such as the loss of HCN to yield a fragment at m/z 91.

Data Summary and Comparison

Feature Ethyl Furo[3,2-b]pyridine-2-carboxylate Ethyl Furo[3,2-c]pyridine-3-carboxylate Rationale for Difference
Molecular Ion (m/z) 191191Isomers have the same molecular weight.
Primary Ester Cleavage Loss of •OC₂H₅ (m/z 146)Loss of •OC₂H₅ (m/z 146)Common fragmentation for ethyl esters.
Secondary Fragmentation Loss of C₂H₂ from furan ring (m/z 90)Loss of HCN from pyridine ring (m/z 91)Position of nitrogen influences ring fragmentation.

Conclusion

While a definitive analysis requires experimental data, the predicted mass spectral fragmentation patterns of furo[3,2-b]pyridine esters can be rationally constructed based on the established behavior of their constituent chemical motifs. The key differentiator between isomers is likely to be the fragmentation of the core heterocyclic system after the initial loss of the ester side chain. The position of the nitrogen atom relative to the furan ring and the ester group dictates the subsequent losses, providing a powerful diagnostic tool for structural elucidation and isomer differentiation in drug discovery and development.

References

  • W. Schunack and H. Budzikiewicz, "The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters," Biomedical and Environmental Mass Spectrometry, vol. 8, no. 7, pp. 320-323, 1981.
  • M. E. B. Jones et al., "Poly(amide ester)s from 2,6-pyridinedicarboxylic acid and ethanolamine derivatives: identification of macrocycles by matrix-assisted laser desorption/ionization mass spectrometry," Rapid Communications in Mass Spectrometry, vol. 16, no. 15, pp. 1476-1484, 2002.
  • BenchChem, "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications," BenchChem Applic
  • NIST, "2-Furancarboxylic acid, ethyl ester," in NIST Chemistry WebBook, P.J. Linstrom and W.G. Mallard, Eds., National Institute of Standards and Technology, Gaithersburg MD, 20899, [Online]. Available: [Link].

  • BenchChem, "Technical Support Center: Synthesis of Furo[3,2-b]pyridines," BenchChem Technical Support Document, 2025.
  • J. Clark, "Fragmentation Patterns in the Mass Spectra of Organic Compounds," Chemguide, [Online]. Available: [Link].

  • NIST, "3-Pyridinecarboxylic acid, 2-propenyl ester," in NIST Chemistry WebBook, P.J. Linstrom and W.G. Mallard, Eds., National Institute of Standards and Technology, Gaithersburg MD, 20899, [Online]. Available: [Link].

  • BenchChem, "Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide," BenchChem Technical Guide, 2025.
  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," [Online]. Available: [Link].

  • G. Krajsovszky et al., "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems," Journal of Mass Spectrometry, vol. 54, no. 1, pp. 43-52, 2019.
  • PubChem, "Furo[3,2-b]pyridine," National Center for Biotechnology Information, [Online]. Available: [Link].

  • X. Li et al., "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer," Molecules, vol. 29, no. 18, p. 4273, 2024.
  • N. Ekanayake et al., "Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution," International Journal of Molecular Sciences, vol. 25, no. 4, p. 2355, 2024.
  • G. Krajsovszky et al., "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems," ResearchGate, [Online]. Available: [Link].

  • Chemistry LibreTexts, "12.11: Spectroscopy of Carboxylic Acid Derivatives," [Online]. Available: [Link].

  • M. A. A. Al-Rajab et al., "Fragmentation of the [M + 73]⁺ ion from the methyl esters of...," ResearchGate, [Online]. Available: [Link].

  • J. Clark, "Mass Spectra - Fragmentation Patterns," Chemguide, [Online]. Available: [Link].

  • PubChemLite, "Ethyl 2-furoate (C7H8O3)," [Online]. Available: [Link].

  • NIST, "3-Pyridinecarboxylic acid, 2-propenyl ester," in NIST Chemistry WebBook, P.J. Linstrom and W.G. Mallard, Eds., National Institute of Standards and Technology, Gaithersburg MD, 20899, [Online]. Available: [Link].

  • R. A. Pilli et al., "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products," RSC Advances, vol. 5, no. 128, pp. 105937-105965, 2015.
  • FooDB, "Showing Compound Ethyl 2-furoate (FDB029783)," [Online]. Available: [Link].

  • X. Han and R. W. Gross, "Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions," Journal of the American Society for Mass Spectrometry, vol. 12, no. 1, pp. 75-85, 2001.
  • J. S. McIndoe et al., "Practical approaches to the ESI-MS analysis of catalytic reactions," European Journal of Mass Spectrometry, vol. 20, no. 1, pp. 1-11, 2014.

Sources

Comparative

FTIR spectrum analysis of methyl furo[3,2-b]pyridine-5-carboxylate

This guide provides a comparative technical analysis of the FTIR spectral characterization of methyl furo[3,2-b]pyridine-5-carboxylate , a critical scaffold in medicinal chemistry (often used in kinase inhibitor developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the FTIR spectral characterization of methyl furo[3,2-b]pyridine-5-carboxylate , a critical scaffold in medicinal chemistry (often used in kinase inhibitor development).[1][2]

It compares the analytical performance of two primary sampling methodologies (ATR vs. Transmission KBr) and contrasts the spectral fingerprint of the target compound against its primary metabolic/synthetic degradation product (the carboxylic acid derivative).

Content Type: Comparative Methodological Guide Subject: CAS 1352896-33-3 |


[1][2]

Executive Summary & Compound Profile

Methyl furo[3,2-b]pyridine-5-carboxylate is a fused bicyclic heteroaromatic ester.[1][2] In drug development, it serves as a "warhead" precursor or a core scaffold. Precise FTIR analysis is required to validate the integrity of the ester functionality (susceptible to hydrolysis) and the furopyridine core (susceptible to oxidation or ring-opening under harsh conditions).

Chemical Profile for Spectroscopy
FeatureSpecificationIR Relevance
State Solid (Crystalline powder)Requires high-pressure contact (ATR) or fine grinding (KBr).[1][2]
Key Moiety A Methyl Ester (

)
Strong

stretch (

);

stretch (

).[1]
Key Moiety B Furo[3,2-b]pyridine CoreAromatic

skeletal vibrations (

).[1][3]
Critical Impurity Carboxylic Acid (Hydrolysis)Broad

stretch (

); Shifted

.

Comparative Analysis: Sampling Methodologies

For this specific rigid heteroaromatic solid, the choice between Attenuated Total Reflectance (ATR) and KBr Transmission significantly impacts spectral resolution and peak position.

Comparison 1: ATR (Diamond Crystal) vs. KBr Pellet

Objective: Determine the optimal method for Routine QC vs. Structural Elucidation.

FeatureMethod A: Diamond ATR Method B: KBr Transmission Verdict for Furo-pyridine
Workflow Efficiency High. Direct analysis; <2 mins per sample.[1][2]Low. Requires grinding, pressing, and drying; >15 mins.ATR is superior for high-throughput batch release.[1][2]
Spectral Resolution Medium. Peak broadening may occur due to crystal contact issues with rigid solids.[1][2]High. Crystal lattice forces are minimized; sharper bands.[2]KBr is required for publication-grade characterization.[1][2]
Peak Shifts Yes. Peaks at lower wavenumbers (fingerprint) shift due to refractive index dispersion.[1]Minimal. Provides the "true" absorption frequency.KBr is essential if comparing to literature libraries.[1][2]
Sample Recovery 100%. Non-destructive.0%. Sample is fused with salt.[1][2]ATR is preferred for limited-quantity synthesized intermediates.[1][2]

Expert Insight: The furo[3,2-b]pyridine core is rigid.[1] In ATR, poor contact between the hard crystal and the sample powder can lead to weak intensity in the high-wavenumber region (


 stretches 

). If the

aromatic stretch is critical for confirming substitution patterns, KBr is the mandatory choice .[1]

Comparative Analysis: Chemical Identity & Specificity

Objective: Distinguish the target product from its primary "Alternative" (the hydrolyzed impurity). Scenario: Monitoring the stability of the methyl ester during storage.

Comparison 2: Methyl Ester (Target) vs. Carboxylic Acid (Impurity)[1]
Spectral RegionTarget: Methyl Ester Alternative: Carboxylic Acid Differentiation Logic
Carbonyl (

)
Sharp, strong band at

.[1][2]
Shifted to

(dimer).
Ester carbonyls absorb at higher frequencies than H-bonded acid dimers.[1][2]
Hydroxyl (

)
Absent. Clean baseline

.[1]
Very Broad, Strong. Spans

.[1]
The appearance of the "acid beard" is the primary failure indicator.

Stretch
Two bands:

(acid-side) &

(alcohol-side).[1]
distinct

stretch, often coupled with

bending.[1]
The "fingerprint" region (

) changes drastically upon hydrolysis.[1]

Detailed Experimental Protocols

Protocol A: High-Fidelity KBr Transmission (For Structural Confirmation)

Prerequisites:

  • Analytical grade KBr (dried at

    
    ).[1]
    
  • Agate mortar and pestle.[2]

  • Hydraulic press (10-ton capacity).[1][2]

Step-by-Step:

  • Ratio Control: Mix

    
     of methyl furo[3,2-b]pyridine-5-carboxylate with 
    
    
    
    of KBr (
    
    
    ratio).
    • Why: High concentration causes "flat-top" peaks (detector saturation), obscuring the fine splitting of the aromatic ring modes.

  • Grinding: Grind vigorously for 2-3 minutes until the powder is non-reflective (flour-like consistency).

    • Why: Particle size must be smaller than the IR wavelength (

      
      ) to prevent Christiansen scattering (sloping baseline).[1]
      
  • Pressing: Transfer to die; evacuate air (vacuum pump) for 1 minute; apply 8 tons of pressure for 2 minutes.

    • Check: The pellet must be translucent/transparent. If cloudy (white), moisture is present or grinding was insufficient.[1]

  • Acquisition: Scan range

    
    ; Resolution 
    
    
    
    ; 32 scans.
Protocol B: Rapid ATR Screening (For Purity QC)

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.[1][2][4]

  • Isopropanol (for cleaning).[1][2]

Step-by-Step:

  • Background: Collect air background (clean crystal).[1][2]

  • Loading: Place

    
     of sample purely on the center of the crystal.
    
  • Contact Pressure: Lower the pressure arm until the clutch slips (or torque indicator reaches max).

    • Critical: For the furo-pyridine solid, maximum pressure is required to ensure the evanescent wave penetrates the sample. Low pressure yields noisy spectra.[1][2]

  • Correction: Apply "ATR Correction" algorithm in software to adjust peak intensities relative to transmission data (corrects for penetration depth dependence on wavelength).

Visualization of Analytical Logic

Diagram 1: Spectral Acquisition Decision Matrix

This workflow guides the researcher in selecting the correct modality based on the analytical goal.

FTIR_Workflow Start Start: Methyl furo[3,2-b]pyridine-5-carboxylate Sample Goal Define Analytical Goal Start->Goal QC Routine QC / Batch Release Goal->QC Speed Priority Struct Structural Elucidation / Publication Goal->Struct Detail Priority ATR_Method Method: Diamond ATR (High Throughput) QC->ATR_Method KBr_Method Method: KBr Transmission (High Resolution) Struct->KBr_Method Analysis_QC Check: 1735 cm⁻¹ (Ester) Check: Baseline >3000 cm⁻¹ (No Acid) ATR_Method->Analysis_QC Analysis_Struct Analyze: Fingerprint (1500-600 cm⁻¹) Verify: Aromatic Overtones KBr_Method->Analysis_Struct

Caption: Decision matrix for selecting ATR vs. KBr methodologies based on analytical requirements (Speed vs. Resolution).

Diagram 2: Vibrational Assignment Logic

This diagram maps the chemical structure to the expected theoretical bands.

Spectral_Logic Core Methyl furo[3,2-b]pyridine-5-carboxylate Ester Methyl Ester Group (-COOCH3) Core->Ester Ring Furopyridine Core (Aromatic) Core->Ring CO_Stretch C=O Stretch ~1735 cm⁻¹ (Strong) Ester->CO_Stretch CO_Single C-O Stretch 1200-1300 cm⁻¹ Ester->CO_Single CH_Ar C-H Stretch (Ar) 3050-3100 cm⁻¹ (Weak) Ring->CH_Ar Ring_Breath Ring Breathing (C=C/C=N) 1600, 1580, 1450 cm⁻¹ Ring->Ring_Breath

Caption: Mapping of functional groups to theoretical FTIR absorption bands for the target compound.

References

  • Sigma-Aldrich. Methyl furo[3,2-b]pyridine-5-carboxylate Product Sheet. Accessed 2026.[2][5] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for band assignments).
  • Specac. FTIR: Transmission vs ATR spectroscopy. (Methodological comparison source). Link

  • PubChem. Compound Summary: Furo[3,2-b]pyridine derivatives. National Library of Medicine. Link

  • Kintek Solution. Advantages of KBr Pellets for FTIR Analysis. Link

Sources

Validation

Comparative Guide: Furo[3,2-b]pyridine vs. Furo[2,3-b]pyridine in Drug Discovery

Executive Summary Verdict: The choice between furo[3,2-b]pyridine and furo[2,3-b]pyridine is a decision between selectivity and potency . Furo[3,2-b]pyridine is the superior scaffold for designing highly selective kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between furo[3,2-b]pyridine and furo[2,3-b]pyridine is a decision between selectivity and potency .

  • Furo[3,2-b]pyridine is the superior scaffold for designing highly selective kinase inhibitors (particularly CLKs and HIPKs) and Hedgehog pathway modulators.[1] Its nitrogen positioning often directs substituents toward the kinase "back pocket," avoiding the promiscuous hinge region.

  • Furo[2,3-b]pyridine is the preferred scaffold for broad-spectrum cytotoxicity and ATP-mimetic activity (CDK2, Akt, Tubulin). Its vector geometry more closely mimics the purine core of ATP, making it a potent, though often less selective, hinge binder.

Structural & Physicochemical Analysis[1][2][3][4][5]

The core difference lies in the orientation of the pyridine nitrogen relative to the furan oxygen. This isomerism fundamentally alters the electronic landscape and the hydrogen-bonding vectors available for protein interaction.[2][3]

Electronic Distribution and Vector Analysis
FeatureFuro[3,2-b]pyridineFuro[2,3-b]pyridine
Structure Pyridine fused to furan at C2-C3 (O at C3)Pyridine fused to furan at C2-C3 (O at C2)
H-Bond Acceptor Nitrogen is distal to furan oxygen.[2][3]Nitrogen is proximal to furan oxygen.[2][3]
Dipole Moment Lower dipole; vectors partially cancel.[2][3]Higher dipole; vectors are additive.[2][3]
Binding Mode Back-Pocket Binder: Often binds inactive conformations (DFG-out).[2][3]Hinge Binder: Mimics Adenine N1/N3 interaction.[2][3]
Lipophilicity (cLogP) ~1.3 (Slightly lower)~1.6 (Slightly higher)
The "Vector Logic" of Isomer Selection

The following diagram illustrates how the nitrogen position dictates the biological pathway.

G Start Scaffold Selection F32 Furo[3,2-b]pyridine Start->F32 F23 Furo[2,3-b]pyridine Start->F23 Vec32 Vector: Distal Nitrogen F32->Vec32 Vec23 Vector: Proximal Nitrogen F23->Vec23 Mode32 Binding: Back Pocket / Allosteric Vec32->Mode32 Mode23 Binding: ATP Hinge Mimic Vec23->Mode23 Target32 Target: CLKs, Hedgehog (High Selectivity) Mode32->Target32 Target23 Target: CDK2, Akt, Tubulin (High Potency) Mode23->Target23

Figure 1: Decision tree for scaffold selection based on desired binding mode and target class.

Biological Activity Comparison

Case Study: Kinase Selectivity (CLKs vs CDKs)

The most distinct divergence in activity is seen in kinase inhibition.

  • Furo[3,2-b]pyridine (The Specialist): Research demonstrates that this isomer is a "privileged scaffold" for Cdc-like kinases (CLKs) .[3][4] CLK inhibitors derived from this scaffold (e.g., Compound 20 in Angew.[5] Chem. studies) bind to the back pocket of the kinase.[1][5] Because the back pocket amino acid composition varies significantly between kinases (unlike the conserved hinge), these inhibitors exhibit exceptional selectivity, sparing related kinases like DYRKs.

    • Key Data: IC50 < 10 nM for CLK1/2/4; > 1000 nM for off-targets.[2][3]

  • Furo[2,3-b]pyridine (The Generalist): This isomer is frequently used to design CDK2 and Akt inhibitors .[6] The nitrogen and furan oxygen create a "pincer" motif that mimics the N1 and N7 nitrogens of purine. This allows it to slot directly into the ATP binding site (hinge region). While this results in nanomolar potency (IC50 ~0.5 µM for CDK2), it often comes with a "kinase penalty"—a higher likelihood of off-target inhibition across the kinome.

Anticancer & Cytotoxicity[5][6][7][10]
  • Furo[2,3-b]pyridine derivatives often show superior cytotoxicity in broad panels (MCF-7, HCT-116, HepG2). This is attributed to their ability to simultaneously inhibit multiple proliferation pathways (Akt + Tubulin polymerization).[2][3]

  • Furo[3,2-b]pyridine activity is more nuanced, often requiring specific substitution (e.g., 3,5,7-trisubstituted) to modulate the Hedgehog pathway , making them valuable for specific cancer subsets driven by GLI transcription factors rather than general proliferation.

Experimental Protocols

Synthesis of Furo[3,2-b]pyridine (Sonogashira Route)

Best for: Generating libraries with diversity at the 2-position.

Reagents:

  • 3-chloro-2-hydroxypyridine (Starting Material)[2][3][7][8]

  • Terminal Alkyne (R-CCH)[2][3]

  • Pd/C (10%) or Pd(PPh3)2Cl2

  • CuI (Copper Iodide)[8]

  • Triethylamine (Et3N)

  • Ethanol or DMF (degassed)

Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-chloro-2-hydroxypyridine (1.0 eq) in degassed ethanol.

  • Catalyst Addition: Add Pd/C (0.05 eq), CuI (0.1 eq), and PPh3 (0.2 eq).[9] Critical: Maintain Argon atmosphere to prevent Glaser homocoupling of the alkyne.

  • Coupling: Add Et3N (3.0 eq) followed by the terminal alkyne (1.2 eq) dropwise.[9][2][3]

  • Reaction: Heat to reflux (80°C) for 3–5 hours. The reaction proceeds via a tandem Sonogashira coupling followed by intramolecular 5-endo-dig cyclization.[2][3]

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product is usually highly fluorescent under UV (365 nm).

  • Workup: Filter through Celite to remove Pd/C. Concentrate and purify via silica flash chromatography.

Synthesis of Furo[2,3-b]pyridine (Cyclization Route)

Best for: 3-substituted derivatives.

Reagents:

  • 2-chloronicotinonitrile or 2-fluoropyridine derivatives[2][3]

  • Glycolic acid esters or Weinreb amides[2][3]

  • Base (Cs2CO3 or NaH)

Protocol:

  • Nucleophilic Attack: React 2-chloronicotinonitrile with a glycolic ester derivative in dry DMF using K2CO3 as a base at 60°C. This forms the ether linkage.[2][3]

  • Thorpe-Ziegler Cyclization: Treat the intermediate with a strong base (NaH or t-BuOK) to induce cyclization between the methylene of the ester and the nitrile group.[2][3]

  • Aromatization: The resulting amino-furan intermediate can be diazotized or modified to yield the final furo[2,3-b]pyridine core.[2][3]

Workflow Visualization

The following diagram outlines the parallel workflows for evaluating these two scaffolds in a drug discovery campaign.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening SM1 SM: 3-Chloro-2-hydroxypyridine Rxn1 Pd/Cu Catalysis (One-Pot Cyclization) SM1->Rxn1 SM2 SM: 2-Chloronicotinonitrile Rxn2 Base-Mediated Annulation SM2->Rxn2 Prod1 Furo[3,2-b]pyridine Rxn1->Prod1 Prod2 Furo[2,3-b]pyridine Rxn2->Prod2 Assay2 Selectivity Panel (Back Pocket) Prod1->Assay2 Assay1 Kinase Panel (Hinge Binding) Prod2->Assay1 Result1 High Potency / Low Selectivity (Typical for [2,3-b]) Assay1->Result1 Result2 High Selectivity (CLKs) (Typical for [3,2-b]) Assay2->Result2

Figure 2: Parallel synthesis and screening workflows. Note the divergent screening priorities based on scaffold tendency.

References

  • Němec, V., et al. (2019).[1][3][5] Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[1][10][11] Angewandte Chemie International Edition. Retrieved from [Link]

  • Laxmi, D. S., et al. (2020).[3] Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025).[2][3] Furo[2,3-b]pyridine Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link]

  • Jiang, Y., et al. (2025).[3][5][12] Small Molecule Inhibitors Targeting Cdc2-Like Kinase 4: Advances, Challenges, and Opportunities. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

Comparative

Crystal structure analysis of 5-substituted furo[3,2-b]pyridines

Crystal Structure Analysis of 5-Substituted Furo[3,2-b]pyridines: A Technical Comparison Guide Executive Summary: The Structural Advantage In the landscape of kinase inhibitor design, the furo[3,2-b]pyridine scaffold has...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 5-Substituted Furo[3,2-b]pyridines: A Technical Comparison Guide

Executive Summary: The Structural Advantage

In the landscape of kinase inhibitor design, the furo[3,2-b]pyridine scaffold has emerged as a superior bioisostere to the traditional indole and quinoline cores. Unlike its isomer furo[2,3-b]pyridine, the [3,2-b] fusion offers a unique electronic vector that enhances selectivity for Cdc2-like kinases (CLKs) and modulates the Hedgehog (Hh) signaling pathway .

This guide analyzes the crystallographic and structural determinants that drive this performance.[1] By examining the 5-substituted derivatives—specifically those targeting the CLK1 back-pocket—we reveal how subtle lattice packing and intramolecular rigidity translate to nanomolar potency and high selectivity indices.[1]

Structural Comparison & Performance Metrics

The following table contrasts the 5-substituted furo[3,2-b]pyridine core against its primary structural competitors. Data is aggregated from crystallographic studies (PDB: 6I5I) and kinetic assays.[1][2][3]

Feature5-Substituted Furo[3,2-b]pyridine Furo[2,3-b]pyridine (Isomer)Indole (Bioisostere)
Binding Mode Back-Pocket Anchor: The 5-substituent forces a "flipped" orientation, engaging unique residues (e.g., Val324 in CLK1).[1]Hinge Binder: Typically mimics ATP adenine, leading to lower selectivity (pan-kinase inhibition).Hinge Binder: Classic H-bond donor/acceptor motif; often metabolically labile at C3.[1]
Planarity High: Rigid fused system facilitates tight

-

stacking in the crystal lattice and active site.[1]
High: Similar planarity but distinct electronic dipole moment.[1]Moderate: N-H bond can deviate; C3 is susceptible to oxidation.[1]
Selectivity (CLK1/2) >50-fold: 5-aryl/heteroaryl substituents exploit the variable back-pocket region.[1]<10-fold: Limited differentiation between homologous kinase pockets.[1]Low: High conservation of indole-binding pockets across the kinome.[1]
Lattice Energy High Stability: Strong intermolecular N...H-C interactions observed in solid state.[1]Moderate: Packing often dominated by weaker van der Waals forces.[1]Variable: Dependent on N-H hydrogen bonding networks.

Crystal Structure Analysis: The Pharmacophore in 3D

The efficacy of 5-substituted furo[3,2-b]pyridines is not random; it is a function of specific structural attributes revealed by X-ray diffraction.

A. The Active Conformation (PDB 6I5I)

Crystallographic analysis of the ligand bound to CLK1 reveals a critical "lock-and-key" mechanism.[1]

  • The Anchor: The pyridine nitrogen (N4) acts as a crucial hydrogen bond acceptor.

  • The 5-Substituent Vector: Unlike 2- or 3-substitutions, the 5-position orients the attached moiety (often a substituted aryl) deep into the hydrophobic back pocket.[1] This prevents the "hinge-binding" mode common to promiscuous inhibitors.[1]

  • Planarity & Stacking: The furo[3,2-b]pyridine core is essentially planar (RMSD < 0.02 Å). In the crystal lattice, this allows for offset

    
    -
    
    
    
    stacking with distances of ~3.4 Å, a feature that stabilizes the drug-target complex.
B. Tautomeric Equilibrium

For derivatives bearing a hydroxyl group at C3 (often intermediates), a critical structural consideration is the keto-enol tautomerism.[1][4]

  • Solid State: X-ray data often captures the keto (2H-one) form due to intermolecular hydrogen bonding (N-H...O=C) that stabilizes the crystal lattice.[1]

  • Solution State: The equilibrium shifts based on solvent polarity, affecting solubility and permeability profiles.

Tautomerism Enol Enol Form (3-Hydroxy) Keto Keto Form (3(2H)-one) Enol->Keto Tautomerization Lattice Crystal Lattice (Stabilized by H-bonds) Keto->Lattice Preferred Packing

Figure 1: Tautomeric equilibrium favoring the keto form in the solid state, influencing crystal density and melting point.

Experimental Protocols: Synthesis & Crystallization

To replicate these structural results, strict adherence to the following protocols is required.

Phase 1: Synthesis of the 5-Substituted Core

Methodology adapted from Němec et al. (2019).

Step 1: Sonogashira Coupling

  • Reagents: 3-amino-6-bromopyridine (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%).[1]

  • Solvent: Degassed TEA/DMF (1:1 v/v).

  • Conditions: Heat at 80°C under Argon for 4-6 hours.

  • Checkpoint: Monitor TLC for disappearance of bromopyridine.

Step 2: Copper-Mediated Cyclization

  • Reagents: Intermediate alkynyl-pyridine, CuI (20 mol%), Cs2CO3 (2.0 eq).

  • Solvent: DMSO (anhydrous).[1]

  • Conditions: 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMSO. Flash chromatography (Hex/EtOAc gradient).[1]

Phase 2: Crystallization for X-Ray Analysis

Obtaining diffraction-quality crystals of these heteroaromatics requires controlling the nucleation rate to prevent oiling out.[1]

Protocol: Vapor Diffusion (Sitting Drop)

  • Solvent A (Good): Dissolve 5 mg of purified compound in 500 µL of THF or DCM.

  • Solvent B (Poor): Pentane or Hexane.[1]

  • Setup:

    • Place 500 µL of Solvent B in the outer reservoir.

    • Place 10 µL of the compound solution (Solvent A) on the sitting drop pedestal.

    • Seal the chamber air-tight.[1]

  • Incubation: Store at 4°C in a vibration-free environment. Crystals typically appear within 48-72 hours as prisms or needles.[1]

Mechanistic Impact: CLK Inhibition Pathway[1][3][5]

The structural rigidity of the 5-substituted furo[3,2-b]pyridine is directly linked to its biological function: inhibiting the phosphorylation of SR proteins by CLKs, thereby modulating alternative splicing.

CLK_Pathway Compound 5-Subst. Furo[3,2-b]pyridine CLK Cdc2-like Kinase (CLK1/2/4) Compound->CLK Inhibits (IC50 < 10 nM) Splicing Alternative Splicing (mRNA Maturation) Compound->Splicing Restores Normal Patterns SR_Proteins SR Proteins (Splicing Factors) CLK->SR_Proteins Phosphorylates ATP ATP ATP->CLK Competes SR_Proteins->Splicing Regulates Disease Cancer / Viral Replication Splicing->Disease Dysregulation drives

Figure 2: Mechanism of action. The inhibitor blocks CLK-mediated phosphorylation, correcting aberrant splicing events in disease states.

References

  • Němec, V., et al. (2019).[5] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[3][5][6] Angewandte Chemie International Edition, 58(4), 1062–1066.[6] Link

  • Chang, M. Y., & Tai, H. Y. (2011). "Synthesis of Furo[2,3-c]pyridine." Heterocycles, 83(8), 1889. Link

  • RCSB Protein Data Bank. (2019).[1] "Crystal structure of CLK1 in complex with furo[3,2-b]pyridine derivative." PDB Entry 6I5I. Link

  • BenchChem. (2025).[1][4] "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." Link

Sources

Validation

Stability of Methyl Furo[3,2-b]pyridine-5-carboxylate Under Basic Conditions: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the furo[3,2-b]pyridine scaffold is a privileged heterocyclic system due to its presence in nume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the furo[3,2-b]pyridine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active molecules.[1] The methyl ester, methyl furo[3,2-b]pyridine-5-carboxylate, often serves as a key intermediate in the synthesis of more complex derivatives. The conversion of this ester to the corresponding carboxylic acid via hydrolysis is a critical transformation. However, the stability of the fused furo[3,2-b]pyridine ring system under the basic conditions required for this hydrolysis is a significant concern. This guide provides an in-depth analysis of the stability of methyl furo[3,2-b]pyridine-5-carboxylate under various basic conditions, offering insights into potential degradation pathways and guidance for selecting optimal reaction conditions.

The Dichotomy of Reactivity: Ester Hydrolysis vs. Ring Instability

The core challenge in the saponification of methyl furo[3,2-b]pyridine-5-carboxylate lies in achieving selective hydrolysis of the ester group without inducing degradation of the bicyclic core. The furo[3,2-b]pyridine system is composed of a π-deficient pyridine ring fused to a π-excessive furan ring. This electronic disparity within the fused system gives rise to its unique reactivity. While the ester group is susceptible to nucleophilic attack by hydroxide or other bases, the furan ring is also prone to reactions that can compromise the integrity of the scaffold.

A study on the related 2H-furo[3,2-b]pyran-2-ones has shown that the furan ring can undergo ring-opening and recyclization in the presence of nitrogen-containing nucleophiles.[2] This highlights a potential vulnerability of the furan moiety in fused heterocyclic systems under basic conditions.

Comparative Analysis of Basic Hydrolysis Conditions

The choice of base, solvent, and temperature are critical parameters that dictate the outcome of the hydrolysis reaction. Below, we compare common basic conditions and their potential impact on the stability of methyl furo[3,2-b]pyridine-5-carboxylate.

Table 1: Comparison of Common Basic Hydrolysis Reagents
BaseTypical ConditionsAdvantagesPotential for Ring Degradation
Sodium Hydroxide (NaOH) Aqueous or alcoholic solutions (e.g., MeOH, EtOH), often with heating.[3]Readily available, inexpensive, and effective for many ester hydrolyses.Moderate to High: The strong nucleophilicity and basicity of NaOH can promote side reactions, including potential attack on the furan ring, especially at elevated temperatures.
Lithium Hydroxide (LiOH) Aqueous THF or other co-solvents at room temperature or with mild heating.[4]Often allows for milder reaction conditions compared to NaOH or KOH, potentially minimizing degradation. High yields have been reported for the hydrolysis of other heterocyclic esters.[4]Low to Moderate: Generally considered a milder alternative, but the potential for ring opening still exists, particularly with prolonged reaction times or higher temperatures.
Potassium Carbonate (K₂CO₃) Alcoholic or aqueous-organic mixtures, typically requires heating.A weaker base than hydroxides, which can offer greater selectivity for ester hydrolysis over ring degradation.Low: Its lower basicity reduces the likelihood of nucleophilic attack on the furan ring. However, higher temperatures are often required, which can be a contributing factor to degradation.
Organic Amines (e.g., DBU, Et₃N) Typically used as catalysts or in anhydrous conditions for other transformations.Can be effective for specific applications, but are not standard for simple saponification.Variable: The nucleophilicity and basicity vary widely. While some may be mild, others can initiate degradation pathways. Their use for simple hydrolysis is not well-established for this system.

Experimental Protocols: A Guideline for Method Selection

While specific experimental data for the hydrolysis of methyl furo[3,2-b]pyridine-5-carboxylate is not extensively reported, the following protocols, based on standard procedures for similar heterocyclic esters, can serve as a starting point for optimization.

Protocol 1: Mild Hydrolysis using Lithium Hydroxide

This protocol aims to minimize degradation by employing a milder base at or near room temperature.

dot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve methyl furo[3,2-b]pyridine-5-carboxylate in THF/H₂O B Add LiOH solution dropwise at 0°C A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Quench with dilute HCl D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: Workflow for LiOH-mediated hydrolysis.

Methodology:

  • Dissolve methyl furo[3,2-b]pyridine-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of lithium hydroxide (1.5-2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid (e.g., 1N HCl) to pH ~4-5.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting furo[3,2-b]pyridine-5-carboxylic acid by column chromatography or recrystallization.

Rationale: The use of LiOH in a THF/water solvent system at room temperature is a standard mild procedure for the saponification of sensitive esters.[5] The lower temperature and the less aggressive nature of LiOH compared to NaOH are intended to minimize potential side reactions involving the furo[3,2-b]pyridine core.

Protocol 2: Traditional Saponification with Sodium Hydroxide

This protocol represents a more classical approach but carries a higher risk of degradation.

dot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve ester in Methanol or Ethanol B Add aqueous NaOH solution A->B C Heat to reflux (40-60°C) B->C D Monitor reaction by TLC C->D E Cool and remove alcohol D->E F Acidify with concentrated HCl E->F G Collect precipitate by filtration F->G H Wash with cold water and dry G->H

Caption: Workflow for NaOH-mediated saponification.

Methodology:

  • Dissolve methyl furo[3,2-b]pyridine-5-carboxylate (1 equivalent) in methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to a gentle reflux (e.g., 40-60°C) for 1-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the carboxylic acid.

Rationale: This method is often faster due to the higher temperature and the stronger base. However, these conditions increase the risk of side reactions. A similar procedure using 20% aqueous sodium hydroxide under reflux for 2 hours has been successfully used for the hydrolysis of methyl 3-methyl-2-furoate, a simpler furan derivative.[3]

Potential Degradation Pathways

Under strong basic conditions, particularly at elevated temperatures, the furo[3,2-b]pyridine ring system may undergo degradation. A plausible pathway involves the nucleophilic attack of hydroxide on the electron-rich furan ring, leading to ring opening.

dot

G A Methyl furo[3,2-b]pyridine-5-carboxylate C Furo[3,2-b]pyridine-5-carboxylate A->C Ester Hydrolysis (Desired Pathway) D Ring-Opened Intermediate A->D Nucleophilic Attack on Furan Ring (Side Reaction) B Hydroxide (OH⁻) B->A E Degradation Products D->E Further Reactions

Caption: Desired hydrolysis vs. potential degradation.

Conclusion and Recommendations

The successful hydrolysis of methyl furo[3,2-b]pyridine-5-carboxylate to its corresponding carboxylic acid is a balance between promoting the desired saponification and preventing the degradation of the sensitive furo[3,2-b]pyridine core.

  • For sensitive substrates or when maximizing yield is critical, milder conditions are recommended. The use of lithium hydroxide in a THF/water mixture at or slightly above room temperature is the preferred starting point. Careful monitoring of the reaction progress is essential to avoid prolonged exposure to basic conditions.

  • If a faster reaction is required and some degree of product loss is acceptable, traditional saponification with sodium hydroxide in an alcoholic solvent with gentle heating can be employed. However, the temperature and reaction time should be carefully optimized to minimize the formation of degradation byproducts.

  • The use of weaker inorganic bases like potassium carbonate may offer a compromise, potentially requiring longer reaction times or higher temperatures but with a reduced risk of ring degradation compared to strong hydroxides.

Ultimately, the optimal conditions for the hydrolysis of methyl furo[3,2-b]pyridine-5-carboxylate should be determined empirically for each specific application, with careful consideration of the trade-offs between reaction rate and the stability of this valuable heterocyclic scaffold.

References

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Study of the interaction of 2 H-furo[3,2- b]pyran-2-ones with nitrogen-containing nucleophiles - PubMed. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Center for Biotechnology Information. [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing). [Link]

  • Saponification-Typical procedures - OperaChem. [Link]

  • Saponification (Base Hydrolysis) of Organic Materials. University of California, Santa Barbara. [Link]

  • Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides | Organic Letters - ACS Publications. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. [Link]

  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed. [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF - ResearchGate. [Link]

  • 2-Furoic acid, 3-methyl - Organic Syntheses Procedure. [Link]

  • 11.1: Making Soap Saponification Lab Procedure - Chemistry LibreTexts. [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. [Link]

  • New Homologues Series of Heterocyclic Schiff Base Ester: Synthesis and Characterization. [Link]

  • The base catalysed hydrolysis of methyl paraben: a test reaction for flow microcalorimeters used for determination of both kinetic and thermodynamic parameters. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl furo[3,2-b]pyridine-5-carboxylate: Personal Protective Equipment, Operational Protocols, and Disposal

For the discerning researcher engaged in the synthesis and application of novel heterocyclic compounds, the safe handling of reagents and intermediates is paramount. Methyl furo[3,2-b]pyridine-5-carboxylate, a key buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher engaged in the synthesis and application of novel heterocyclic compounds, the safe handling of reagents and intermediates is paramount. Methyl furo[3,2-b]pyridine-5-carboxylate, a key building block in medicinal chemistry and materials science, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence.

While specific toxicological data for Methyl furo[3,2-b]pyridine-5-carboxylate is not extensively documented, its chemical structure—incorporating a pyridine ring, a furan ring, and a methyl carboxylate group—provides critical insights into its potential reactivity and biological effects. The pyridine moiety suggests potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled. The furo-pyridine core, a common scaffold in pharmacologically active molecules, necessitates careful handling to avoid unforeseen biological interactions. The presence of the methyl carboxylate group indicates that the compound is an ester and may be susceptible to hydrolysis.

Based on available safety information for structurally related compounds, Methyl furo[3,2-b]pyridine-5-carboxylate is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, a robust safety protocol is not merely a recommendation but a necessity.

I. Pre-Operational Risk Assessment: A Proactive Approach to Safety

Before any experimental work commences, a thorough risk assessment is mandatory.[1][2] This is not a bureaucratic hurdle but a critical scientific step to anticipate and mitigate potential hazards. The assessment should be a dynamic document, reviewed and updated as experimental parameters change.

Key Risk Assessment Considerations:
  • Scale of Reaction: The quantity of Methyl furo[3,2-b]pyridine-5-carboxylate being used directly impacts the level of risk. Small-scale reactions (milligrams to a few grams) will have different containment and disposal requirements than larger-scale syntheses.

  • Reaction Conditions: Elevated temperatures, high pressures, or the use of strong acids, bases, or oxidizing agents can significantly alter the risk profile.

  • Solvents and Other Reagents: A holistic assessment must include all substances used in the experimental setup. The flammability, corrosivity, and toxicity of solvents and other reactants must be factored into the overall safety plan.

  • Potential for Aerosolization: Any procedure with the potential to generate dust or aerosols (e.g., weighing, transferring solids, sonication) requires enhanced engineering controls and respiratory protection.

The following diagram illustrates a logical workflow for conducting a risk assessment before handling Methyl furo[3,2-b]pyridine-5-carboxylate.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_assess Assessment Phase cluster_control Control Measures cluster_proceed Execution start Identify Experimental Protocol sds Review Safety Data Sheet (SDS) for all Chemicals start->sds lit Consult Literature for Similar Compounds sds->lit hazards Identify Potential Hazards (Chemical, Physical, Procedural) lit->hazards exposure Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) hazards->exposure risk Determine Risk Level (High, Medium, Low) exposure->risk controls Define Control Measures (PPE, Engineering, Administrative) risk->controls sop Develop Standard Operating Procedure (SOP) controls->sop training Ensure Personnel are Trained on SOP sop->training proceed Proceed with Experiment training->proceed

Caption: A workflow for conducting a thorough risk assessment.

II. Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary means of protection, a comprehensive PPE strategy is essential for safeguarding against accidental exposure. The following table outlines the recommended PPE for handling Methyl furo[3,2-b]pyridine-5-carboxylate.

Body PartPPE RecommendationRationale and Best Practices
Eyes and Face Chemical splash goggles with side shields or a full-face shield.[3][4]Standard safety glasses are insufficient. A full-face shield is recommended when there is a significant splash hazard, such as during quenching or extractions.
Hands Nitrile or neoprene gloves.[3][5]Always double-glove when handling the neat compound or concentrated solutions. Check gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Body Flame-resistant lab coat.A fully fastened lab coat provides a barrier against splashes and spills. Ensure the material is appropriate for the solvents being used.
Respiratory Use in a certified chemical fume hood is mandatory.[3][5]For procedures with a high potential for aerosolization (e.g., weighing large quantities, scraping dried material), a NIOSH-approved respirator with an organic vapor cartridge may be necessary, based on your risk assessment.[6]
Feet Closed-toe shoes.Shoes should be made of a non-porous material to protect against spills.

III. Operational Protocols: Ensuring Safe and Efficient Handling

Adherence to standardized operational procedures is critical for minimizing the risk of exposure and ensuring the reproducibility of experimental results.

A. Weighing and Transfer
  • Preparation: Before weighing, ensure the analytical balance is inside a chemical fume hood or a dedicated containment enclosure.

  • Tare: Place a clean, tared weigh boat on the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of Methyl furo[3,2-b]pyridine-5-carboxylate to the weigh boat. Avoid any sudden movements that could create dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone) and a disposable wipe. Dispose of the wipe as hazardous waste.

B. In-Reaction Handling
  • Setup: All reactions involving Methyl furo[3,2-b]pyridine-5-carboxylate must be conducted in a certified chemical fume hood.[3][5]

  • Addition: When adding the solid to a reaction vessel, do so slowly and carefully to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place.

  • Monitoring: Regularly monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Work-up: Quenching, extractions, and other work-up procedures should be performed with caution, as these steps can present a splash or aerosolization hazard.

The following diagram illustrates the decision-making process for selecting the appropriate engineering controls and PPE based on the experimental procedure.

PPE_Decision_Tree cluster_weighing Weighing Solid cluster_reaction In Solution/Reaction cluster_aerosol High Aerosol Potential start Handling Methyl furo[3,2-b]pyridine-5-carboxylate weigh_fume_hood In Fume Hood? start->weigh_fume_hood reaction_fume_hood Mandatory Fume Hood Use start->reaction_fume_hood aerosol_risk e.g., Sonicating, Scraping start->aerosol_risk weigh_ppe Standard PPE: - Goggles - Lab Coat - Nitrile Gloves weigh_fume_hood->weigh_ppe reaction_ppe Standard PPE + Face Shield (if splash risk) reaction_fume_hood->reaction_ppe aerosol_ppe Enhanced PPE: - Standard PPE - Face Shield - Consider Respirator aerosol_risk->aerosol_ppe

Caption: Decision tree for selecting appropriate PPE.

IV. Spill Management and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is crucial.[3]

A. Minor Spill (Solid)
  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[5] Do not dry sweep.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and a disposable wipe.

B. Personal Contamination
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.

V. Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of Methyl furo[3,2-b]pyridine-5-carboxylate and any associated contaminated materials is a legal and ethical responsibility.[5][8]

A. Waste Segregation
  • Solid Waste: All solid waste contaminated with Methyl furo[3,2-b]pyridine-5-carboxylate (e.g., weigh boats, gloves, disposable wipes) must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: All liquid waste containing this compound (e.g., reaction mother liquor, extraction solvents) must be collected in a separate, compatible, and clearly labeled hazardous waste container.

B. Disposal Protocol
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl furo[3,2-b]pyridine-5-carboxylate".[5]

  • Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[5]

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[8] Pyridine-containing compounds are often subject to specific disposal requirements, such as high-temperature incineration.[8]

The following diagram outlines the proper waste disposal workflow.

WasteDisposalWorkflow cluster_segregation Waste Segregation cluster_storage Storage and Disposal start Generate Waste Containing Methyl furo[3,2-b]pyridine-5-carboxylate is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No storage Store in Secondary Containment solid_waste->storage liquid_waste->storage ehs Contact EHS for Pickup storage->ehs disposal Proper Disposal by Licensed Contractor ehs->disposal

Caption: Workflow for the safe disposal of chemical waste.

By integrating these principles of risk assessment, proper PPE utilization, standardized operational protocols, and responsible waste management into your daily laboratory practice, you can confidently and safely advance your research with Methyl furo[3,2-b]pyridine-5-carboxylate. Remember, a culture of safety is a cornerstone of scientific excellence.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
  • Penta. (2024, November 26).
  • Carl ROTH.
  • Fisher Scientific. (2009, October 2).
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine.
  • ChemScene. (2025, August 6).
  • Apollo Scientific.
  • ACS Publications. (2026, February 18).
  • New Jersey Department of Health. HAZARD SUMMARY.
  • Merck Millipore.
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  • Scilight Press. (2025, December 30). Assessment of Potential Exposure to Research Chemicals in Academic Laboratories: Challenges and Opportunities for Scientists' Health Protection.
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  • University of Wollongong.
  • Chemical risk assessment in a chemical laboratory based on three different techniques.
  • University of York. Risk Assessments - Chemistry Teaching Labs.
  • SAFETY D
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  • Evonik. (2023, February 6).
  • Kao Chemicals. (2024, September 25).
  • BASF. (2025, December 1).

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